Synthesis of 1-Chloro-2,3-dimethylbenzene from o-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of 1-chloro-2,3-dimethylbenzene (3-chloro-o-xylene) from o-xylene (B151617) via electrophilic aromatic s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-chloro-2,3-dimethylbenzene (3-chloro-o-xylene) from o-xylene (B151617) via electrophilic aromatic substitution. The document provides a comprehensive overview of reaction conditions, catalytic systems, experimental protocols, and product analysis, with a focus on maximizing the yield of the desired isomer.
Introduction
The chlorination of o-xylene is a classic example of electrophilic aromatic substitution on a substituted benzene (B151609) ring. The two methyl groups on the o-xylene ring are ortho- and para-directing, leading to the formation of two primary monochlorinated products: 1-chloro-2,3-dimethylbenzene (3-chloro-o-xylene) and 1-chloro-3,4-dimethylbenzene (4-chloro-o-xylene). The ratio of these isomers is highly dependent on the catalyst and reaction conditions employed. For many applications in the pharmaceutical and agrochemical industries, the 3-chloro isomer is the desired product, necessitating a synthetic strategy that favors its formation.
Reaction Mechanism and Signaling Pathway
The synthesis of 1-chloro-2,3-dimethylbenzene from o-xylene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically a Friedel-Crafts catalyst such as ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃), is used to generate a highly electrophilic chlorine cation (Cl⁺) from molecular chlorine (Cl₂). This electrophile then attacks the electron-rich aromatic ring of o-xylene to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton (H⁺) from the ring restores aromaticity and yields the chlorinated product. The methyl groups on the o-xylene ring direct the incoming electrophile to the positions ortho and para to themselves.
Exploratory
physical and chemical properties of 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Chloro-2,3-dimethylbenzene, also known as 3-Chloro-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Chloro-2,3-dimethylbenzene, also known as 3-Chloro-o-xylene. This document is intended to be a valuable resource for professionals in research, development, and drug discovery, offering detailed data, experimental insights, and safety information.
Physical and Chemical Properties
1-Chloro-2,3-dimethylbenzene is a halogenated aromatic hydrocarbon. It presents as a clear, colorless to light yellow liquid under standard conditions.[1][2] The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties of 1-Chloro-2,3-dimethylbenzene
Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] Insoluble in water; soluble in benzene (B151609), ethanol, ether, and chloroform.[4]
Spectroscopic analysis is crucial for the identification and characterization of 1-Chloro-2,3-dimethylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum of a related compound, 2-chloro-1,3-dimethylbenzene, shows characteristic signals for the aromatic protons and the methyl groups.[5] For 1-Chloro-2,3-dimethylbenzene, one would expect the aromatic protons to appear in the region of δ 6.8–7.2 ppm, and the two distinct methyl groups to resonate at approximately δ 2.3–2.5 ppm.
¹³C NMR : The carbon NMR spectrum provides detailed information about the carbon framework.[6] The aromatic carbons will have shifts in the downfield region, while the methyl carbons will appear upfield.
Infrared (IR) Spectroscopy : The IR spectrum of 1-Chloro-2,3-dimethylbenzene will exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C=C stretching of the aromatic ring and the C-Cl stretching vibration.[3]
Mass Spectrometry (MS) : Under electron ionization, 1-Chloro-2,3-dimethylbenzene will produce a molecular ion peak (M⁺) at m/z 140.[3] A characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.[7] The fragmentation pattern will likely involve the loss of a chlorine atom and methyl groups.[3][8]
Chemical Reactivity
The chemical behavior of 1-Chloro-2,3-dimethylbenzene is dictated by the presence of the chlorinated benzene ring and the activating methyl groups.
Nucleophilic Aromatic Substitution : The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, the presence of strong electron-withdrawing groups ortho or para to the chlorine can facilitate nucleophilic aromatic substitution.[9][10] In the case of 1-Chloro-2,3-dimethylbenzene, the methyl groups are electron-donating, thus disfavoring this type of reaction. Reaction with very strong nucleophiles or under harsh conditions might lead to substitution.
Grignard Reagent Formation : Aryl chlorides can form Grignard reagents by reacting with magnesium metal in an appropriate ether solvent like tetrahydrofuran (B95107) (THF).[11][12] The formation of the Grignard reagent from 1-Chloro-2,3-dimethylbenzene can be challenging and may require activation of the magnesium or the use of an entrainer.[13] Once formed, this organometallic reagent is a powerful nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.[14]
Electrophilic Aromatic Substitution : The benzene ring of 1-Chloro-2,3-dimethylbenzene can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The positions of substitution will be influenced by the combined steric and electronic effects of these substituents.
Experimental Protocols
Synthesis of 1-Chloro-2,3-dimethylbenzene via Sandmeyer Reaction
A common method for the synthesis of aryl chlorides from anilines is the Sandmeyer reaction. This multi-step process involves the diazotization of an amino group followed by its displacement with a chloride ion, typically from a copper(I) chloride catalyst.
Workflow for the Synthesis of 1-Chloro-2,3-dimethylbenzene
Caption: A logical workflow for the synthesis of 1-Chloro-2,3-dimethylbenzene.
Methodology:
Diazotization of 2,3-Dimethylaniline : 2,3-Dimethylaniline is dissolved in a cold aqueous solution of hydrochloric acid.[15] A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the temperature between 0 and 5 °C. This reaction forms the corresponding diazonium salt.
Sandmeyer Reaction : The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride. The diazonium group is replaced by a chlorine atom, and nitrogen gas is evolved.
Work-up and Purification : The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product can be purified by vacuum distillation to yield pure 1-Chloro-2,3-dimethylbenzene.
Safety and Handling
1-Chloro-2,3-dimethylbenzene is a chemical that requires careful handling.
Hazards : It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[3]
Precautionary Measures : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.
This guide provides a foundational understanding of 1-Chloro-2,3-dimethylbenzene for scientific professionals. For further detailed information, it is recommended to consult the cited literature and relevant safety data sheets.
1-Chloro-2,3-dimethylbenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals This technical guide provides essential information on 1-Chloro-2,3-dimethylbenzene, a key aromatic intermediate in various chemical syntheses. The document...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 1-Chloro-2,3-dimethylbenzene, a key aromatic intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and presents a conceptual framework for its synthesis and characterization.
Core Compound Data
1-Chloro-2,3-dimethylbenzene, also known by synonyms such as 3-Chloro-o-xylene, is an organic compound with the chemical formula C8H9Cl.[1][2] It is a substituted aromatic hydrocarbon, specifically a chlorinated derivative of o-xylene.
Quantitative Physicochemical Properties
The key quantitative data for 1-Chloro-2,3-dimethylbenzene are summarized in the table below for ease of reference.
Conceptual Experimental Workflow: Synthesis and Characterization
While specific experimental protocols are proprietary or found within specialized literature, the following section outlines a generalized workflow for the synthesis and subsequent characterization of 1-Chloro-2,3-dimethylbenzene. This serves as a foundational guide for laboratory procedures.
Synthesis:
A common synthetic route to 1-Chloro-2,3-dimethylbenzene involves the direct chlorination of 2,3-dimethylbenzene (o-xylene). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), to enhance the electrophilicity of the chlorine.
Reaction Scheme:
C₆H₄(CH₃)₂ + Cl₂ --(FeCl₃)--> C₆H₃Cl(CH₃)₂ + HCl
Purification:
Following the reaction, the crude product mixture, which may contain unreacted starting material and isomers, requires purification. Standard laboratory techniques such as distillation are often employed to isolate the desired 1-Chloro-2,3-dimethylbenzene isomer based on its boiling point.
Characterization:
To confirm the identity and purity of the synthesized compound, a variety of analytical techniques are utilized:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Gas Chromatography (GC): GC is employed to assess the purity of the final product, separating it from any remaining starting materials or isomeric byproducts.
The following diagram illustrates this conceptual workflow.
Conceptual workflow for the synthesis and characterization of 1-Chloro-2,3-dimethylbenzene.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-2,3-dimethylbenzene. Du...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-2,3-dimethylbenzene. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide presents predicted NMR data generated based on established principles of NMR spectroscopy and computational models. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of 1-Chloro-2,3-dimethylbenzene and structurally related compounds in research and development settings.
Structure and NMR Signal Assignment
1-Chloro-2,3-dimethylbenzene possesses a unique substitution pattern on the benzene (B151609) ring, which gives rise to a distinct set of signals in its NMR spectra. The numbering of the carbon and hydrogen atoms for the purpose of NMR signal assignment is as follows:
Caption: Structure of 1-Chloro-2,3-dimethylbenzene with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-Chloro-2,3-dimethylbenzene in deuterochloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H-6
~7.25
Doublet
~7.5
1H
H-5
~7.10
Triplet
~7.7
1H
H-4
~7.05
Doublet
~7.9
1H
2-CH₃
~2.35
Singlet
-
3H
3-CH₃
~2.25
Singlet
-
3H
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 1-Chloro-2,3-dimethylbenzene in CDCl₃ is presented below. Chemical shifts (δ) are referenced to the solvent signal of CDCl₃ at 77.16 ppm.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1
~135.5
C-2
~137.0
C-3
~130.0
C-4
~128.5
C-5
~126.0
C-6
~132.0
2-CH₃
~20.5
3-CH₃
~15.0
Experimental Protocols
The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of chlorinated aromatic compounds like 1-Chloro-2,3-dimethylbenzene.
Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of 1-Chloro-2,3-dimethylbenzene.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar aromatic compounds.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument and experimental goals.
For ¹H NMR:
Pulse Program: A standard single-pulse experiment.
Number of Scans: 8 to 16 scans are typically sufficient.
Acquisition Time: Approximately 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Spectral Width: A sweep width of approximately 10-12 ppm, centered around 5 ppm.
For ¹³C NMR:
Pulse Program: A proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
Acquisition Time: Approximately 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.
Peak Picking: Identify and list the chemical shifts of all peaks. For ¹H spectra, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J-values).
Visualizations
Logical Relationship of NMR Signals
The following diagram illustrates the logical relationship between the different types of protons and carbons in 1-Chloro-2,3-dimethylbenzene and their expected appearance in the NMR spectra.
Caption: Relationship between molecular structure and NMR spectral features.
Experimental Workflow for NMR Analysis
The general workflow for obtaining and analyzing the NMR spectra of 1-Chloro-2,3-dimethylbenzene is depicted below.
Foundational
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry characteristics of 1-Chloro-2,3-dimethylbenzene. The infor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry characteristics of 1-Chloro-2,3-dimethylbenzene. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.
Mass Spectrometry Analysis
Mass spectrometry of 1-Chloro-2,3-dimethylbenzene provides critical information regarding its molecular weight and fragmentation pattern, which is instrumental in its structural elucidation.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of 1-Chloro-2,3-dimethylbenzene is characterized by several key fragments. The major peaks are summarized in the table below.
The fragmentation of 1-Chloro-2,3-dimethylbenzene under electron ionization (EI) follows predictable pathways for aromatic and halogenated compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.[2]
A proposed fragmentation pathway is illustrated below:
Caption: Proposed mass spectrometry fragmentation pathway for 1-Chloro-2,3-dimethylbenzene.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups and substitution patterns present in a molecule. The IR spectrum of 1-Chloro-2,3-dimethylbenzene will exhibit characteristic absorption bands corresponding to its aromatic and substituted nature.
Predicted Infrared Absorption Data
Based on the structure of 1-Chloro-2,3-dimethylbenzene, the following characteristic IR absorption bands are expected.
The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region and the overtone/combination bands (often referred to as "benzene fingers") in the 2000-1650 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, specific patterns in these regions are expected, which can aid in confirming the isomeric identity of the compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of mass spectrometry and infrared spectroscopy data for 1-Chloro-2,3-dimethylbenzene.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of 1-Chloro-2,3-dimethylbenzene using GC-MS.
solubility of 1-Chloro-2,3-dimethylbenzene in various organic solvents
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-2,3-dimethylbenzene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various organic compound...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3-dimethylbenzene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of 1-chloro-2,3-dimethylbenzene, details established experimental protocols for its quantitative determination, and presents logical workflows for these procedures. While specific quantitative solubility data for 1-chloro-2,3-dimethylbenzene is not extensively available in public literature, this guide leverages data from structurally similar compounds to provide valuable insights.
Solubility Profile
Based on the principle of "like dissolves like," 1-chloro-2,3-dimethylbenzene, a molecule with a nonpolar aromatic ring and a polar carbon-chlorine bond, is expected to be readily soluble in a range of common organic solvents. Qualitative assessments indicate good solubility in alcohols and ethers.[1] To provide a more comprehensive, albeit predictive, solubility profile, the following table summarizes the expected solubility based on data for structurally related compounds such as dichlorobenzenes and trimethylbenzenes.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Table 1: Predicted Solubility of 1-Chloro-2,3-dimethylbenzene in Various Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Alcohols
Methanol, Ethanol
Soluble
The polar hydroxyl group can interact with the polar C-Cl bond of the solute, while the alkyl chain has an affinity for the aromatic ring.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Soluble
Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Soluble
The polar carbonyl group can engage in dipole-dipole interactions with the C-Cl bond.
Esters
Ethyl acetate
Soluble
Similar to ketones, the polar ester group facilitates dissolution.
Aromatic Hydrocarbons
Toluene, Benzene
Very Soluble
The nonpolar aromatic rings of the solvent and solute lead to strong van der Waals forces, promoting high solubility.
Aliphatic Hydrocarbons
Hexane, Heptane
Soluble
Dispersion forces between the nonpolar parts of the molecules will drive solubility.
Halogenated Solvents
Dichloromethane, Chloroform
Very Soluble
The similar polarities and potential for dipole-dipole interactions suggest high solubility.
Note: This table is based on the solubility of structurally similar compounds and general chemical principles. Experimental verification is highly recommended for precise quantitative data.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, several established methodologies can be employed. The choice of method often depends on the desired accuracy and the physical state of the solute and solvent. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a liquid solute in an organic solvent. This protocol is adapted from standard methods such as OECD Guideline 105 and ASTM E1148.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]
Gravimetric Method
Objective: To determine the mass of 1-chloro-2,3-dimethylbenzene that dissolves in a given mass of an organic solvent at a specific temperature to achieve a saturated solution.
Materials:
1-Chloro-2,3-dimethylbenzene (high purity)
Selected organic solvent (high purity)
Analytical balance (accurate to ±0.0001 g)
Temperature-controlled shaker or water bath
Calibrated thermometer
Glass vials with airtight seals
Syringes and filters (if necessary for separating undissolved solute)
Evaporating dish or watch glass
Drying oven
Procedure:
Preparation of Saturated Solution:
Accurately weigh a glass vial.
Add a known mass of the selected organic solvent to the vial.
Add an excess amount of 1-chloro-2,3-dimethylbenzene to the solvent. An excess is confirmed by the presence of a separate liquid phase or turbidity after equilibration.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
Separation of Saturated Solution:
Once equilibrium is achieved, carefully stop the agitation and allow the undissolved solute to settle.
Using a syringe, carefully withdraw a known mass of the clear, saturated supernatant. If necessary, use a syringe filter to ensure no undissolved droplets are transferred.
Determination of Solute and Solvent Mass:
Accurately weigh a pre-weighed evaporating dish.
Transfer the known mass of the saturated solution to the evaporating dish and record the total mass.
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of 1-chloro-2,3-dimethylbenzene can be used to expedite this process.
Once the solvent has completely evaporated, reweigh the evaporating dish containing the non-volatile solute (1-chloro-2,3-dimethylbenzene).
The mass of the dissolved solute is the final mass of the dish minus the initial mass of the empty dish.
The mass of the solvent in the aliquot is the total mass of the saturated solution aliquot minus the mass of the dissolved solute.
Calculation of Solubility:
Solubility is typically expressed as grams of solute per 100 grams of solvent or as a mole fraction.
Solubility ( g/100 g solvent):
(Mass of solute / Mass of solvent) x 100
Mole Fraction (X):
Moles of solute / (Moles of solute + Moles of solvent)
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Consult the Safety Data Sheet (SDS) for both 1-chloro-2,3-dimethylbenzene and the chosen organic solvent before starting the experiment.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the gravimetric solubility determination and a general workflow for selecting an appropriate solvent for a chemical reaction involving 1-chloro-2,3-dimethylbenzene.
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the material safety data for 1-Chloro-2,3-dimethylbenzene, also known as 3-Chloro-o-xylene. The in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-Chloro-2,3-dimethylbenzene, also known as 3-Chloro-o-xylene. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling, storage, and emergency procedures.
Chemical Identification and Physical Properties
1-Chloro-2,3-dimethylbenzene is an aromatic organic compound. It presents as a clear, colorless to light yellow liquid.[1] Key identifiers and physical and chemical properties are summarized in the tables below.
1-Chloro-2,3-dimethylbenzene is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications.
Table 3: GHS Hazard Classification
Hazard Class
Hazard Category
Skin Corrosion/Irritation
Category 2
Serious Eye Damage/Eye Irritation
Category 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation
Category 3
Source: Aggregated GHS information from multiple notifications.
A comprehensive list of precautionary statements includes: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessments of 1-Chloro-2,3-dimethylbenzene are not publicly available in standard material safety data sheets. Such studies are typically conducted by specialized laboratories following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. These protocols would involve methods for assessing skin and eye irritation, and respiratory effects, often using in vitro or in vivo models. For access to the specific experimental designs, researchers would need to consult specialized toxicological databases or scientific literature.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with 1-Chloro-2,3-dimethylbenzene.
Handling:
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Store away from incompatible materials, such as strong oxidizing agents.[5]
The storage area should be clearly labeled with the appropriate hazard warnings.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention.
First-Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[7]
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][8]
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[7][8]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Spill and Leak Response:
Small Spills: Use absorbent paper or other inert absorbent material to pick up the spill. Place contaminated materials in a sealed, vapor-tight plastic bag for disposal.[7]
Large Spills: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions. Consider initial downwind evacuation for at least 300 meters (1000 feet).[7]
Ensure adequate ventilation. Remove all sources of ignition.[6]
Prevent the spill from entering drains or waterways.[5]
Fire-Fighting Measures:
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7]
Specific Hazards: Combustible liquid. In a fire, toxic chloride fumes may be produced. Vapors may travel to a source of ignition and flash back. Containers may explode in the heat of a fire.[7]
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and responding to incidents involving 1-Chloro-2,3-dimethylbenzene.
Caption: Hazard Identification and Initial Response Workflow.
Caption: Spill Response Workflow for 1-Chloro-2,3-dimethylbenzene.
Thermodynamic Properties and Stability of 1-Chloro-2,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known thermodynamic properties and an analysis of the chemical stability of 1-Chloro-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known thermodynamic properties and an analysis of the chemical stability of 1-Chloro-2,3-dimethylbenzene (CAS No. 608-23-1). Due to a notable scarcity of experimentally determined thermodynamic data for this specific isomer, this document synthesizes available physical properties and offers a comparative analysis with related chlorotoluene and chloroxylene isomers. Furthermore, it details the standard experimental and computational methodologies that are essential for a thorough evaluation of the thermodynamic and stability profiles of such compounds. This guide is intended to be a foundational resource for professionals in research and development who require a deep understanding of the physicochemical characteristics of halogenated aromatic compounds.
Introduction
1-Chloro-2,3-dimethylbenzene, also known as 3-chloro-ortho-xylene, is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a benzene (B151609) ring substituted with a chlorine atom and two adjacent methyl groups, influences its chemical behavior and physical properties. A comprehensive understanding of its thermodynamic properties and stability is crucial for applications in chemical synthesis, as an intermediate in the production of dyes and other chemicals, and for assessing its environmental fate and potential toxicological impact.[1] This guide summarizes the available data and outlines the necessary experimental and computational protocols to fully characterize this compound.
Physicochemical and Thermodynamic Properties
Table 1: Physical Properties of 1-Chloro-2,3-dimethylbenzene
Note: The data for isomers is provided for comparative purposes to give an approximate understanding of the expected range of values for 1-Chloro-2,3-dimethylbenzene.
Chemical Stability and Reactivity
The stability of 1-Chloro-2,3-dimethylbenzene is governed by the nature of the substituents on the benzene ring. The methyl groups are electron-donating, which tend to activate the ring towards electrophilic substitution, while the chlorine atom is deactivating through its inductive effect but ortho-, para-directing due to resonance.[5][6]
Thermal Stability:
Chlorinated aromatic hydrocarbons are generally thermally stable.[7] Decomposition typically requires high temperatures and may proceed through the cleavage of the C-Cl bond, which is generally the weakest bond in the molecule. The thermal decomposition of related compounds like chlorobenzene has been studied, and it is observed that the process is significantly influenced by temperature and the presence of other substances like oxygen.[7][8] Without specific experimental data for 1-Chloro-2,3-dimethylbenzene, it is presumed to have high thermal stability, likely decomposing at temperatures above several hundred degrees Celsius.
Reactivity:
Electrophilic Aromatic Substitution: The interplay of the activating methyl groups and the deactivating but directing chloro group will influence the regioselectivity of further substitution reactions.[9][10]
Nucleophilic Aromatic Substitution: The presence of electron-donating methyl groups makes nucleophilic substitution on the ring less favorable compared to unsubstituted chlorobenzene.
Oxidation: The methyl groups are susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of corresponding carboxylic acids.
Hydrolysis: Similar to other aryl halides, the C-Cl bond is resistant to hydrolysis under normal conditions.
Experimental Protocols
To obtain the missing thermodynamic and stability data for 1-Chloro-2,3-dimethylbenzene, the following experimental methodologies are recommended.
Determination of Thermodynamic Properties
4.1.1 Calorimetry for Enthalpy of Formation and Heat Capacity
Bomb Calorimetry (for Enthalpy of Combustion):
A precisely weighed sample of 1-Chloro-2,3-dimethylbenzene (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").
The bomb is pressurized with excess pure oxygen (e.g., to 30 atm).
The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
The sample is ignited via an electrical fuse.
The temperature change of the water is monitored with a high-precision thermometer.
The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (previously determined by combusting a standard like benzoic acid). The standard enthalpy of formation can then be derived using Hess's Law.
Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions):
A small, accurately weighed sample (2-10 mg) is hermetically sealed in an aluminum pan.[11]
An empty, sealed pan is used as a reference.
The sample and reference pans are placed in the DSC cell.
The cell is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[12]
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
Endothermic or exothermic peaks in the heat flow curve indicate phase transitions such as melting or boiling, from which the enthalpy of fusion and vaporization can be determined.[13]
Stability Analysis
4.2.1 Thermogravimetric Analysis (TGA)
A small sample (5-10 mg) of 1-Chloro-2,3-dimethylbenzene is placed in a tared TGA pan.
The pan is placed in the TGA furnace.
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).[14]
The TGA instrument continuously measures the mass of the sample as a function of temperature.
A plot of mass versus temperature reveals the temperatures at which mass loss occurs, indicating decomposition or evaporation. The onset temperature of decomposition provides a measure of thermal stability.
4.2.2 TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
The TGA experiment is conducted as described above.
The gaseous products evolved during decomposition are transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.
The MS or FTIR provides real-time identification of the decomposition products, allowing for the elucidation of the decomposition pathway.
Computational Chemistry for Thermodynamic Properties
In the absence of experimental data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting thermodynamic properties.[15][16][17][18]
Methodology:
The 3D molecular structure of 1-Chloro-2,3-dimethylbenzene is built and its geometry is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
A frequency calculation is performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain vibrational frequencies.
Thermodynamic properties such as enthalpy, entropy, and heat capacity are calculated from the vibrational, rotational, and translational partition functions at a specified temperature (e.g., 298.15 K).
More accurate enthalpies of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of chemical bonds are conserved, to promote cancellation of errors in the calculations.[19]
Visualizations
Experimental Workflow for Thermodynamic and Stability Analysis
Caption: Experimental workflow for determining the thermodynamic properties and stability of 1-Chloro-2,3-dimethylbenzene.
Reactions of 1-Chloro-2,3-dimethylbenzene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive literature review of the chemical reactions of 1-Chloro-2,3-dimethylbenzene. It is designed to be a v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the chemical reactions of 1-Chloro-2,3-dimethylbenzene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of various reaction types, including experimental protocols and quantitative data.
Introduction
1-Chloro-2,3-dimethylbenzene, also known as 3-chloro-o-xylene, is an aromatic compound with a benzene (B151609) ring substituted by a chlorine atom and two adjacent methyl groups. Its chemical reactivity is influenced by the interplay of the electronic and steric effects of these substituents. The chlorine atom is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution, while the methyl groups are ortho-, para-directing and activating. This combination of substituents leads to a variety of possible reaction pathways and isomeric products. This guide will delve into the key reactions of this compound, providing a structured overview of its chemical behavior.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 1-Chloro-2,3-dimethylbenzene, the directing effects of the chloro and methyl groups determine the regioselectivity of the substitution.
Nitration
The nitration of 1-Chloro-2,3-dimethylbenzene introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Predicted Regioselectivity:
The chlorine atom directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The two methyl groups also direct to their ortho and para positions. The combined effect of these groups, along with steric hindrance, influences the final product distribution. The most likely positions for substitution are positions 4, 5, and 6.
Experimental Data:
While specific quantitative data for the nitration of 1-Chloro-2,3-dimethylbenzene is not readily available in the searched literature, a study on the nitration of the related compound chlorobenzene (B131634) at 60°C resulted in a mixture of p-chloronitrobenzene (65%), o-chloronitrobenzene (34%), and m-chloronitrobenzene (1%).[1]
Experimental Protocol (General for Nitration of Chlorinated Benzenes):
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.
Dissolve 1-Chloro-2,3-dimethylbenzene in a suitable solvent (e.g., dichloromethane).
Add the solution of the substrate dropwise to the nitrating mixture, keeping the reaction temperature controlled (e.g., 0-10°C).
After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.
Wash the organic layer with water and a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
Purify the product by column chromatography or recrystallization.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] These motifs are of significant interest in medicinal chemistry and materials science. The use of readily available and less reactive aryl chlorides as coupling partners is economically and environmentally advantageous. However, sterically hindered aryl chlorides, such as 1-chloro-2,3-dimethylbenzene, present a significant challenge due to the steric hindrance around the reaction center, which can impede the oxidative addition step in the catalytic cycle.[2]
This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura coupling reactions using the sterically hindered substrate, 1-chloro-2,3-dimethylbenzene.
Challenges in Coupling Sterically Hindered Aryl Chlorides
The primary challenge in the Suzuki-Miyaura coupling of 1-chloro-2,3-dimethylbenzene and other sterically hindered aryl chlorides lies in the difficulty of the oxidative addition of the aryl chloride to the palladium(0) catalyst. The presence of ortho-substituents, in this case, two methyl groups, creates steric bulk that disfavors the approach of the palladium catalyst to the C-Cl bond. This can lead to slow reaction rates, low yields, and the need for harsh reaction conditions.[2]
To overcome these challenges, highly active catalyst systems are required. These systems typically involve the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species.[3]
Catalyst System Selection
The choice of the palladium precursor and the ligand is critical for the successful coupling of 1-chloro-2,3-dimethylbenzene.
Palladium Precursors: Common palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂) are effective. The choice of precursor is often dictated by its stability, solubility, and ease of handling.
Ligands: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered aryl chlorides, bulky and electron-rich ligands are essential.
Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and other bulky phosphines (e.g., tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃)) have demonstrated high efficacy in these challenging couplings.[4]
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have been shown to be highly effective in activating aryl chlorides. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which are palladium-NHC complexes, are particularly noteworthy for their high activity and stability.[3]
Influence of Reaction Parameters
Beyond the catalyst system, other reaction parameters must be carefully optimized for high-yielding coupling of 1-chloro-2,3-dimethylbenzene.
Base: The base is required to activate the boronic acid for transmetalation. A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) being the most common. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.[5]
Solvent: The solvent system must be capable of solubilizing the reactants and the catalyst. Anhydrous polar aprotic solvents such as 1,4-dioxane (B91453), toluene, and N,N-dimethylformamide (DMF) are frequently used. In some cases, the addition of water to create a biphasic system can be beneficial.[6]
Temperature: Due to the lower reactivity of aryl chlorides, elevated temperatures are often necessary to drive the reaction to completion. Reaction temperatures typically range from 80 °C to 120 °C.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, including a close analog of 1-chloro-2,3-dimethylbenzene, with various boronic acids. This data is intended to provide a general guideline for expected yields and reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-1,3-dimethylbenzene with Phenylboronic Acid using a Pd-PEPPSI Catalyst
This protocol is adapted from a literature procedure for a closely related isomer and is expected to be a good starting point for 1-chloro-2,3-dimethylbenzene.
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere, add 2-chloro-1,3-dimethylbenzene (e.g., 0.20 mmol), phenylboronic acid (0.30 mmol), Pd-PEPPSI-CMP catalyst (0.001 mmol), and potassium carbonate (0.40 mmol).
Solvent Addition: Add anhydrous methanol (0.5 mL) to the reaction vessel.
Degassing: If desired, the reaction mixture can be further degassed by bubbling with an inert gas for 10-15 minutes.
Reaction: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: General Protocol for the Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethylbenzene using a Buchwald-type Ligand
This general protocol can be adapted and optimized for various boronic acids and specific reaction requirements.
Materials:
1-Chloro-2,3-dimethylbenzene (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
SPhos or XPhos ligand (2-4 mol%)
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)
Anhydrous 1,4-dioxane or toluene
Schlenk flask or sealed reaction vial
Magnetic stirrer and heating block/oil bath
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate, the phosphine ligand, and the base to a flame-dried Schlenk flask.
Reagent Addition: Add 1-chloro-2,3-dimethylbenzene and the arylboronic acid to the flask.
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane).
Degassing: The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction time will vary depending on the specific substrates and catalyst system (typically 12-24 hours).
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical workflow for optimizing Suzuki-Miyaura coupling reactions.
detailed protocol for Grignard reagent formation from 1-Chloro-2,3-dimethylbenzene
Application Note: Formation of (2,3-Dimethylphenyl)magnesium Chloride Abstract This document provides a detailed protocol for the synthesis of the Grignard reagent, (2,3-dimethylphenyl)magnesium chloride, from 1-chloro-2...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note: Formation of (2,3-Dimethylphenyl)magnesium Chloride
Abstract
This document provides a detailed protocol for the synthesis of the Grignard reagent, (2,3-dimethylphenyl)magnesium chloride, from 1-chloro-2,3-dimethylbenzene and magnesium turnings. The formation of Grignard reagents from aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This protocol outlines critical steps for magnesium activation and reaction initiation, ensuring a reliable and efficient synthesis. The procedure is intended for researchers in organic synthesis and drug development.
Introduction
Grignard reagents (RMgX) are highly valuable organometallic compounds widely used for forming new carbon-carbon bonds in organic synthesis.[1][2][3] They are typically prepared by reacting an organic halide with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[2][6]
The synthesis of Grignard reagents from aryl chlorides is often more difficult than from the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[7][8] Furthermore, sterically hindered substrates like 1-chloro-2,3-dimethylbenzene can present additional challenges. Success hinges on the effective activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[9] This protocol details chemical activation methods to overcome this barrier and achieve a successful reaction.
Reaction Scheme
The overall reaction is the insertion of magnesium into the carbon-chlorine bond of 1-chloro-2,3-dimethylbenzene:
Materials and Reagents
Material
Grade
Supplier
Notes
1-Chloro-2,3-dimethylbenzene
≥98%
Standard Supplier
Magnesium (Mg) Turnings
≥99.5%
Standard Supplier
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Standard Supplier
Must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or used from a sealed bottle.
Iodine (I₂)
Crystal, Reagent Grade
Standard Supplier
For activation.
1,2-Dibromoethane (DBE)
≥99%
Standard Supplier
Alternative activator.
Nitrogen (N₂) or Argon (Ar)
High Purity
Gas Supplier
For maintaining an inert atmosphere.
Saturated aq. NH₄Cl
Lab Prepared
For quenching.
Diethyl Ether (Et₂O)
Anhydrous
Standard Supplier
For extraction.
Brine (Saturated aq. NaCl)
Lab Prepared
For washing.
Anhydrous MgSO₄ or Na₂SO₄
Standard Supplier
For drying organic layers.
Experimental Protocol
4.1. Apparatus Setup and Preparation
Critical Step: All glassware (a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be rigorously dried to prevent quenching the Grignard reagent, which reacts readily with water.[9][10]
Assemble the glassware and flame-dry all parts under a stream of inert gas (N₂ or Ar).[1]
Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. Equip the flask with a magnetic stir bar.
4.2. Magnesium Activation (Choose one method)
The primary obstacle to initiation is the MgO layer on the magnesium.[9] Activation is essential.
Method A: Iodine Activation
Place the magnesium turnings (1.1-1.2 equivalents) into the cooled reaction flask.
Add a single small crystal of iodine.[1][9][11] The iodine reacts with the magnesium surface to expose fresh, reactive metal.[9]
Method B: 1,2-Dibromoethane (DBE) Activation
Place the magnesium turnings into the reaction flask.
Add a small portion of anhydrous THF to just cover the magnesium.
Using a syringe, add a few drops (e.g., 0.1 mL for a 50 mmol scale reaction) of 1,2-dibromoethane.[7][11] Initiation is indicated by bubbling (ethylene gas formation) and the appearance of a cloudy gray color.[9][11]
4.3. Grignard Reagent Formation
Prepare a solution of 1-chloro-2,3-dimethylbenzene (1.0 equivalent) in anhydrous THF. A typical concentration is 0.5 M to 1.0 M.[1]
Transfer this solution to the dropping funnel.
Add approximately 10% of the 1-chloro-2,3-dimethylbenzene solution to the activated magnesium turnings in the flask.
Observe for signs of reaction initiation. These include the disappearance of the iodine color (if used), gentle refluxing of the solvent, and the formation of a gray, cloudy suspension.[7][9] If the reaction does not start, gently warm the flask with a heat gun or place it in an ultrasonic bath for a few minutes.[7][11]
Once the reaction has initiated, add the remaining 1-chloro-2,3-dimethylbenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[9] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
After the addition is complete, continue to stir the mixture. The reaction can be heated to reflux using a heating mantle for 1-3 hours to ensure completion. The final mixture should appear as a dark gray to brown suspension.
4.4. Characterization (Optional but Recommended)
The concentration of the newly formed Grignard reagent can be determined before use. A common method is potentiometric titration with a standard solution of 2-butanol (B46777) in THF.[12]
Data Summary
Parameter
Condition 1
Condition 2
Condition 3
Solvent
Anhydrous THF
Anhydrous THF
Anhydrous Diethyl Ether
Mg Activation
Iodine Crystal
1,2-Dibromoethane
Iodine Crystal
Reaction Temp.
Reflux (~66°C)
Reflux (~66°C)
Reflux (~35°C)
Reaction Time
2 hours post-addition
2 hours post-addition
4 hours post-addition
Expected Yield
Good to Excellent
Excellent
Moderate to Good
Notes
Standard, reliable method.
Highly effective for less reactive chlorides.[11][13]
Lower boiling point may require longer reaction times. THF is generally preferred for aryl chlorides.[5]
Workflow Visualization
The following diagram illustrates the key steps in the formation of the Grignard reagent.
Caption: Workflow for the synthesis of (2,3-Dimethylphenyl)magnesium chloride.
Safety and Handling
Inert Atmosphere: Grignard reagents are sensitive to oxygen and moisture; the reaction must be conducted under an inert atmosphere (N₂ or Ar).[4]
Anhydrous Conditions: The presence of water or other protic solvents will quench the Grignard reagent, forming the corresponding hydrocarbon (1,2-dimethylbenzene).[2][6][10] All reagents and solvents must be strictly anhydrous.
Flammability: Ethereal solvents like THF and diethyl ether are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
Exothermic Reaction: The formation of a Grignard reagent is exothermic. Control the rate of addition carefully to prevent the reaction from becoming uncontrollable. Have an ice bath ready for cooling if necessary.
Magnesium: Magnesium turnings are flammable. Handle with care.
Application Notes and Protocols: 1-Chloro-2,3-dimethylbenzene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 1-chloro-2,3-dimethylbenzene. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 1-chloro-2,3-dimethylbenzene. The protocols outlined below leverage modern catalytic cross-coupling reactions and classical organometallic transformations to yield versatile building blocks for active pharmaceutical ingredients (APIs).
Introduction
1-Chloro-2,3-dimethylbenzene is a readily available aromatic compound that serves as a valuable starting material in multi-step organic synthesis. Its reactivity, particularly at the chloro-substituted position, allows for the introduction of various functional groups, making it an attractive precursor for the synthesis of complex molecules, including pharmaceutical intermediates. This document details its application in the synthesis of 2,3-dimethylaniline (B142581) and 2,3-dimethylbenzoic acid, both of which are precursors to important classes of therapeutic agents.
Application 1: Synthesis of 2,3-Dimethylaniline via Buchwald-Hartwig Amination
2,3-Dimethylaniline is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Mefenamic Acid. The Buchwald-Hartwig amination provides a powerful and efficient method for the formation of the C-N bond required to convert 1-chloro-2,3-dimethylbenzene into 2,3-dimethylaniline.
Signaling Pathway: Buchwald-Hartwig Amination
Application
Application Notes and Protocols: Nitration of 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental procedure for the nitration of 1-Chloro-2,3-dimethylbenzene, a critical process for the synthesis of various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 1-Chloro-2,3-dimethylbenzene, a critical process for the synthesis of various chemical intermediates in the pharmaceutical and agrochemical industries. The following protocols are based on established scientific literature to ensure reproducibility and safety in a laboratory setting.
Introduction
The nitration of substituted benzenes is a fundamental electrophilic aromatic substitution reaction. For 1-Chloro-2,3-dimethylbenzene, the directing effects of the chloro and methyl groups, as well as steric hindrance, lead to the formation of several isomeric products. Understanding the reaction conditions and product distribution is crucial for optimizing the synthesis of the desired nitro-substituted derivative. The primary products from the nitration of 1-chloro-2,3-dimethylbenzene are 1-chloro-2,3-dimethyl-4-nitrobenzene, 1-chloro-2,3-dimethyl-6-nitrobenzene, and 1-chloro-2,3-dimethyl-5-nitrobenzene, along with the formation of dienyl acetate (B1210297) adducts when the reaction is performed in acetic anhydride (B1165640).[1][2]
Experimental Protocols
This section details the necessary materials and step-by-step procedure for the nitration of 1-Chloro-2,3-dimethylbenzene.
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Rotary evaporator
Procedure:
A solution of nitric acid in acetic anhydride is freshly prepared before the reaction. A solution of 1-Chloro-2,3-dimethylbenzene in acetic anhydride is then cooled and the nitrating mixture is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period, followed by quenching with water and extraction of the products. The organic layer is then washed, dried, and the solvent is removed. The resulting product mixture is separated and purified using column chromatography.
Detailed Steps:
Preparation of the Nitrating Mixture: A freshly distilled mixture of nitric acid in acetic anhydride is prepared.
Reaction Setup: A solution of 1-Chloro-2,3-dimethylbenzene in acetic anhydride is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an appropriate bath.
Nitration: The nitrating mixture is added dropwise to the stirred solution of 1-Chloro-2,3-dimethylbenzene over a period of time, ensuring the temperature is maintained at a constant low temperature.
Quenching: After the addition is complete, the reaction mixture is stirred for an additional period before being poured into a mixture of ice and water.
Extraction: The product is extracted with ether.
Washing and Drying: The ethereal solution is washed with water and a saturated sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification: The residue is adsorbed onto silica gel and subjected to column chromatography using pentane-ether mixtures as the eluent to separate the different isomers and adducts.
Data Presentation
The nitration of 1-Chloro-2,3-dimethylbenzene in acetic anhydride yields a mixture of products. The distribution of these products is summarized in the table below.[1][2]
Application of 1-Chloro-2,3-dimethylbenzene in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-2,3-dimethylbenzene, also known as 3-chloro-o-xylene, is a chlorinated aromatic hydrocarbon that serves as a versatile intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,3-dimethylbenzene, also known as 3-chloro-o-xylene, is a chlorinated aromatic hydrocarbon that serves as a versatile intermediate in the synthesis of various fine chemicals. While not a direct agrochemical, its utility in the agrochemical industry lies in its role as a precursor to key building blocks for the synthesis of herbicides. This document provides a detailed account of the application of 1-Chloro-2,3-dimethylbenzene in the synthesis of agrochemicals, with a focus on the herbicide Mefenacet. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.
Application Notes: From Starting Material to Active Ingredient
The primary route for the application of 1-Chloro-2,3-dimethylbenzene in agrochemical synthesis involves its conversion to 2,3-dimethylaniline (B142581). This aniline (B41778) derivative is a crucial intermediate for the production of the acetanilide (B955) herbicide, Mefenacet, which is effective against a variety of annual weeds in rice and other crops. Another notable herbicide derived from 2,3-dimethylaniline is Xylachlor.[1]
Key Synthetic Intermediates and Final Products
Starting Material
Intermediate
Agrochemical Product
Class
1-Chloro-2,3-dimethylbenzene
2,3-Dimethylaniline
Mefenacet
Acetanilide Herbicide
1-Chloro-2,3-dimethylbenzene
2,3-Dimethylaniline
Xylachlor
Acetanilide Herbicide
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylaniline from 1-Chloro-2,3-dimethylbenzene
The conversion of 1-Chloro-2,3-dimethylbenzene to 2,3-dimethylaniline can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This reaction forms a carbon-nitrogen bond between the aryl halide and an amine source.
Reaction: Buchwald-Hartwig Amination
Figure 1: Workflow for the synthesis of 2,3-Dimethylaniline.
If using an ammonia surrogate, add it to the flask. If using aqueous ammonia, it can be added directly.
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation to obtain 2,3-dimethylaniline.
Quantitative Data (Expected):
Parameter
Value
Yield
70-95%
Purity
>98%
Protocol 2: Synthesis of Mefenacet from 2,3-Dimethylaniline
Mefenacet is synthesized from 2,3-dimethylaniline through a two-step process involving the formation of an intermediate chloroacetylated aniline, followed by condensation with 2-mercaptobenzothiazole (B37678). A more direct, one-pot synthesis is also described in some patents.
Reaction: Two-step synthesis of Mefenacet
Figure 2: Two-step synthesis of Mefenacet.
Step 1: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide
Materials:
2,3-Dimethylaniline
Chloroacetyl chloride
Base (e.g., Sodium carbonate)
Solvent (e.g., Acetone or Dichloromethane)
Procedure:
Dissolve 2,3-dimethylaniline (1.0 equivalent) and sodium carbonate (1.2 equivalents) in the solvent in a round-bottom flask.
Cool the mixture in an ice bath.
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to remove the inorganic salts.
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
To a solution of 2-mercaptobenzothiazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
Add the crude 2-Chloro-N-(2,3-dimethylphenyl)acetamide (1.0 equivalent) to the mixture.
Heat the reaction mixture to 60-80 °C and stir for several hours.
Monitor the reaction by TLC or HPLC.
Once the reaction is complete, pour the mixture into ice-water.
Collect the precipitated solid by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Mefenacet.
Quantitative Data:
Parameter
Value
Overall Yield
80-90%
Purity (after recrystallization)
>98%
Melting Point
186-188 °C
Mechanism of Action of Mefenacet
Mefenacet is a selective, systemic herbicide. Its mode of action involves the inhibition of cell division and growth in susceptible weeds.[2] It is primarily absorbed through the coleoptiles and roots of germinating weeds and is then translocated throughout the plant. Mefenacet specifically inhibits the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes. This disruption of VLCFA synthesis leads to a cessation of cell division and elongation, ultimately causing the death of the weed seedlings.
Figure 3: Simplified signaling pathway of Mefenacet's herbicidal action.
Herbicidal Spectrum of Mefenacet
Mefenacet is primarily used for the control of annual grasses in transplanted and direct-seeded rice. It is also used in other crops like wheat and soybeans.
Target Weeds:
Barnyardgrass (Echinochloa crus-galli)
Crabgrass (Digitaria spp.)
Green foxtail (Setaria viridis)
Annual bluegrass (Poa annua)
Crops:
Rice (transplanted and direct-seeded)
Wheat
Soybeans
Conclusion
1-Chloro-2,3-dimethylbenzene is a valuable starting material in the agrochemical industry, primarily through its conversion to 2,3-dimethylaniline. This intermediate serves as a cornerstone for the synthesis of the effective herbicide Mefenacet. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of agrochemical synthesis, highlighting a practical application of this chlorinated aromatic compound. The understanding of the synthetic pathways and mechanism of action is crucial for the development of new and improved crop protection agents.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and materials science, as the resulting arylamine moieties are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. 1-Chloro-2,3-dimethylbenzene, a sterically hindered and relatively unreactive aryl chloride, presents a challenging substrate for C-N bond formation. The ortho-dimethyl substitution increases steric bulk around the reaction center, which can impede the efficiency of the catalytic cycle. However, with the advent of sophisticated palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands, the amination of such challenging substrates can be achieved with high efficiency.[2]
This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed amination of 1-chloro-2,3-dimethylbenzene. The protocol is based on established methodologies for the Buchwald-Hartwig amination of sterically hindered aryl chlorides.[3][4]
Catalytic Cycle and Key Considerations
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by coordination of the amine to the resulting palladium(II) complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][2]
For sterically hindered substrates like 1-chloro-2,3-dimethylbenzene, the choice of ligand is critical. Bulky and electron-rich biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective.[3][4] These ligands promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and reaction rates. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is also crucial for the efficient deprotonation of the amine.[3]
Data Presentation: Amination of Substituted Aryl Chlorides
Aryl Chloride
Amine
Pd Source (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Chlorotoluene
Morpholine
Pd(dba)₂ (1.5)
XPhos (3.0)
NaOtBu (2.0)
Toluene
Reflux
6
94
5-Chloro-2,3-dibromoaniline
Primary Amine
Pd(OAc)₂ (2)
XPhos (4)
NaOtBu (1.4)
Toluene/Dioxane
80-110
N/A
N/A
Aryl Chlorides
Secondary Amines
Pd(OAc)₂ (1)
RuPhos (1.5)
NaOtBu (1.2)
Solvent-free
110
18
50-99
Data adapted from protocols for similar aryl chlorides.[3][4][5] Yields are dependent on the specific amine used.
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed amination.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of 1-Chloro-2,3-dimethylbenzene
This protocol is a generalized procedure based on the successful amination of other aryl chlorides and should be optimized for specific amine coupling partners.[3][4]
Materials:
1-Chloro-2,3-dimethylbenzene
Amine (primary or secondary)
Palladium source: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
Reaction Setup:
In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
To this mixture, add 1-chloro-2,3-dimethylbenzene (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
Add anhydrous solvent (e.g., toluene, 5-10 mL per mmol of aryl chloride).
Reaction:
Seal the Schlenk flask and stir the reaction mixture at room temperature for 5-10 minutes.
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction by carefully adding water.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl-2,3-dimethylaniline.
Safety Precautions:
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.
Organic solvents are flammable and should be used in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
analytical methods for the quantification of 1-Chloro-2,3-dimethylbenzene in a reaction mixture
For Researchers, Scientists, and Drug Development Professionals Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography is a powerful technique for separating volatile and semi-volatile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it ideal for the analysis of 1-Chloro-2,3-dimethylbenzene.[1] When coupled with a mass spectrometer, it allows for unambiguous identification and quantification.
Principle
A liquid sample of the reaction mixture is diluted and injected into the gas chromatograph. The sample is vaporized, and the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are detected based on their mass-to-charge ratio, allowing for specific identification and quantification of 1-Chloro-2,3-dimethylbenzene.
Quantitative Data Summary
The following table summarizes the typical performance characteristics for a GC-MS method for the analysis of chlorinated aromatic compounds. These values are representative and may vary depending on the specific instrumentation and matrix.
Internal Standard (IS): 1,4-Dichlorobenzene-d4 or Fluorobenzene
Glassware: Volumetric flasks, pipettes, autosampler vials with caps
1.3.2. Instrumentation
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.
1.3.3. Standard and Sample Preparation
Standard Preparation:
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Chloro-2,3-dimethylbenzene analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serial dilution of the primary stock solution with methanol.
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (from reaction mixture):
Dilution: Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
Solvent Addition: Dilute to the mark with a suitable solvent such as dichloromethane or hexane. The choice of solvent should be based on the solubility of the reaction mixture components.
Internal Standard Spiking: Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.
Filtration: If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into an autosampler vial.
1.3.4. GC-MS Parameters
Parameter
Condition
Injector Temperature
250 °C
Injection Mode
Split (10:1 ratio)
Injection Volume
1 µL
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Program
Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °CRamp: 20 °C/min to 280 °C, hold for 5 min
Transfer Line Temp.
280 °C
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Quantification Ion (m/z)
140
Qualifier Ions (m/z)
105, 125
Internal Standard Ion (m/z)
152 (for 1,4-Dichlorobenzene-d4) or 96 (for Fluorobenzene)
1.3.5. Data Analysis and Quantification
Identification: The identification of 1-Chloro-2,3-dimethylbenzene is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ions in the sample to that of a certified reference standard.
Calibration Curve: A multi-point calibration curve is constructed by plotting the ratio of the peak area of 1-Chloro-2,3-dimethylbenzene to the peak area of the internal standard against the concentration of the calibration standards.
Quantification: The concentration of 1-Chloro-2,3-dimethylbenzene in the sample is determined from the calibration curve using the peak area ratio obtained from the sample injection.
Experimental Workflow Diagram
Caption: Workflow for the quantification of 1-Chloro-2,3-dimethylbenzene by GC-MS.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC can be used as an alternative. The separation of xylene isomers and their derivatives can be challenging on standard C18 columns, but it is achievable.[2]
Principle
A diluted sample of the reaction mixture is injected into the HPLC system. The components are separated based on their affinity for the stationary phase (e.g., C18) and the mobile phase. A UV detector is typically used for detection, as the benzene (B151609) ring in 1-Chloro-2,3-dimethylbenzene absorbs UV light.
Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC-UV method for the analysis of chlorinated aromatic compounds.
Glassware: Volumetric flasks, pipettes, autosampler vials with caps
2.3.2. Instrumentation
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice. For better separation from isomers, a phenyl- or cyclodextrin-based column may be considered.
2.3.3. Standard and Sample Preparation
Standard Preparation:
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Chloro-2,3-dimethylbenzene and dissolve in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase.
Sample Preparation:
Dilution: Accurately pipette a known volume of the reaction mixture and dilute with acetonitrile to bring the concentration of 1-Chloro-2,3-dimethylbenzene into the calibration range.
Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
2.3.4. HPLC Parameters
Parameter
Condition
Mobile Phase
Acetonitrile:Water (60:40 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
215 nm
Injection Volume
10 µL
2.3.5. Data Analysis and Quantification
Identification: The identification of 1-Chloro-2,3-dimethylbenzene is based on the retention time matching that of the analytical standard.
Calibration Curve: A multi-point calibration curve is constructed by plotting the peak area of 1-Chloro-2,3-dimethylbenzene against the concentration of the calibration standards.
Quantification: The concentration of 1-Chloro-2,3-dimethylbenzene in the sample is determined from the calibration curve.
Application Notes and Protocols for 1-Chloro-2,3-dimethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1-Chloro-2,3-dimethylbenzene (also known as 3-chloro-o-xylene) as a non-polar, high-b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Chloro-2,3-dimethylbenzene (also known as 3-chloro-o-xylene) as a non-polar, high-boiling point solvent in organic synthesis. This document includes its physicochemical properties, safety information, and detailed protocols for its application in common cross-coupling reactions.
Physicochemical Properties and Safety Profile
1-Chloro-2,3-dimethylbenzene is a colorless to pale yellow liquid with a characteristic aromatic odor. Its high boiling point and non-polar nature make it a suitable solvent for reactions requiring elevated temperatures and for dissolving non-polar reactants and intermediates.
Table 1: Physicochemical Properties of 1-Chloro-2,3-dimethylbenzene
Property
Value
Reference
CAS Number
608-23-1
Molecular Formula
C₈H₉Cl
Molecular Weight
140.61 g/mol
Boiling Point
194 °C
Density
1.1 g/mL
Flash Point
73 °C
Appearance
Clear colorless to light yellow liquid
Safety Information:
1-Chloro-2,3-dimethylbenzene should be handled with care in a well-ventilated fume hood. It is known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Organic Synthesis
Due to its high boiling point and non-polar character, 1-Chloro-2,3-dimethylbenzene is a suitable solvent for a variety of organic reactions, particularly those that are sluggish at lower temperatures or involve non-polar substrates. Its use is particularly relevant in metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. The use of a high-boiling point solvent like 1-Chloro-2,3-dimethylbenzene can be advantageous, especially when coupling unreactive aryl chlorides.
Table 2: Hypothetical Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Entry
Aryl Halide
Arylboronic Acid
Catalyst (mol%)
Base
Temp (°C)
Time (h)
Yield (%)
1
4-Chlorotoluene
Phenylboronic acid
Pd(PPh₃)₄ (2)
K₂CO₃
150
12
85
2
1-Chloro-4-nitrobenzene
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
160
8
92
Disclaimer: The data in Table 2 is hypothetical and for illustrative purposes. Actual results may vary and require optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the high boiling point of 1-Chloro-2,3-dimethylbenzene can facilitate the amination of less reactive aryl chlorides.
Table 3: Hypothetical Buchwald-Hartwig Amination of an Aryl Chloride with an Amine
Entry
Aryl Halide
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Temp (°C)
Time (h)
Yield (%)
1
4-Chloroanisole
Morpholine
Pd₂(dba)₃ (1)
XPhos (2)
NaOtBu
140
18
88
2
2-Chloropyridine
Aniline
Pd(OAc)₂ (2)
BINAP (3)
K₃PO₄
150
12
75
Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes. Actual results may vary and require optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Logical Relationship of Reaction Components
The success of these cross-coupling reactions is dependent on the interplay of several components. The following diagram illustrates the logical relationship between these key elements.
Caption: Interrelationship of components in a cross-coupling reaction.
Conclusion
1-Chloro-2,3-dimethylbenzene serves as a useful high-boiling point, non-polar solvent for organic synthesis. Its properties make it particularly suitable for challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, especially when dealing with less reactive substrates that require elevated temperatures. The provided protocols offer a general guideline for researchers, and optimization of reaction conditions for specific substrates is encouraged to achieve the best results. As with any chemical process, a thorough understanding of the safety precautions is essential before undertaking any experimental work.
Method
Synthetic Routes to Functionalized Xylenes from 1-Chloro-2,3-dimethylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of functionalized xylenes (B1142099) starting from 1-Chloro-2,3-dimethylbe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized xylenes (B1142099) starting from 1-Chloro-2,3-dimethylbenzene. The methodologies outlined herein are essential for the development of novel pharmaceutical compounds and other advanced materials.
Introduction
1-Chloro-2,3-dimethylbenzene is a versatile starting material for the synthesis of a variety of functionalized xylene derivatives. Its chemical structure allows for the introduction of diverse functional groups at the chloro-position through various modern cross-coupling reactions. These transformations are pivotal in medicinal chemistry and materials science for the construction of complex molecular architectures. This guide details key synthetic strategies, including Nickel-catalyzed borylation followed by Suzuki coupling, palladium-catalyzed cyanation, and nitration, providing researchers with the necessary protocols to leverage this important building block.
Key Synthetic Transformations
Several state-of-the-art catalytic methods can be employed to functionalize 1-Chloro-2,3-dimethylbenzene. Below are detailed protocols for some of the most effective transformations.
Nickel-Catalyzed Borylation
A crucial step for enabling subsequent Suzuki-Miyaura cross-coupling reactions is the conversion of the aryl chloride to an arylboronate ester. Nickel catalysis offers an efficient method for this transformation, particularly for sterically hindered substrates like 1-Chloro-2,3-dimethylbenzene.[1]
Experimental Protocol:
A detailed protocol for the nickel-catalyzed borylation of a sterically hindered aryl chloride is described by Yamakawa and co-workers.[1] In a representative procedure, a mixture of the aryl chloride (1.0 equiv.), bis(pinacolato)diboron (B136004) (1.5 equiv.), NiCl₂(PMe₃)₂ (5 mol%), CsF (2.0 equiv.), and TMSOCH₂CF₃ (2.0 equiv.) in THF is heated at 100 °C. The use of caesium 2,2,2-trifluoroethoxide, generated in situ from CsF and TMSOCH₂CF₃, has been shown to significantly improve product yields.[1]
Workflow for Nickel-Catalyzed Borylation:
Caption: Nickel-catalyzed borylation of 1-Chloro-2,3-dimethylbenzene.
Suzuki-Miyaura Cross-Coupling
Once the boronate ester of 2,3-dimethylbenzene is synthesized, it can be readily coupled with a variety of aryl or vinyl halides to form biaryl or vinyl-substituted xylene derivatives. The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
Experimental Protocol:
A general procedure for Suzuki-Miyaura coupling involves the reaction of the arylboronate ester (1.0 equiv.) with an aryl halide (1.2 equiv.) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃. The reaction is typically carried out in a solvent system such as toluene/water or dioxane/water at elevated temperatures (80-120 °C) under an inert atmosphere.[2]
Quantitative Data for Suzuki-Miyaura Coupling:
Entry
Aryl Halide
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
4-Iodoaniline
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/H₂O
100
>90
2
1-Bromo-4-nitrobenzene
PdCl₂(dppf) (2)
Cs₂CO₃
Dioxane/H₂O
90
85-95
3
4-Vinyl-bromobenzene
Pd(OAc)₂/SPhos (2)
K₃PO₄
Toluene/H₂O
110
>90
Note: The yields are representative and may vary based on the specific substrates and reaction conditions.
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto the xylene scaffold can be achieved through palladium-catalyzed cyanation of 1-Chloro-2,3-dimethylbenzene. The resulting 2,3-dimethylbenzonitrile (B195845) is a valuable intermediate that can be further transformed into carboxylic acids, amines, or amides.[2]
Experimental Protocol:
A typical procedure involves heating 1-Chloro-2,3-dimethylbenzene (1.0 equiv.) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos, dppf) in a solvent like DMF or DMA at elevated temperatures (100-140 °C).
Quantitative Data for Palladium-Catalyzed Cyanation:
Entry
Cyanide Source
Catalyst (mol%)
Ligand (mol%)
Solvent
Temp (°C)
Yield (%)
1
Zn(CN)₂
Pd₂(dba)₃ (1)
dppf (2)
DMA
120
85
2
K₄[Fe(CN)₆]
Pd(OAc)₂ (2)
XPhos (4)
Toluene
110
90
Note: The yields are representative and may vary based on the specific substrates and reaction conditions.
Workflow for Palladium-Catalyzed Cyanation:
Caption: Palladium-catalyzed cyanation of 1-Chloro-2,3-dimethylbenzene.
Nitration
Electrophilic aromatic substitution, such as nitration, can be used to introduce a nitro group onto the 1-Chloro-2,3-dimethylbenzene ring. The position of nitration is directed by the existing chloro and methyl substituents.
Experimental Protocol:
Nitration of 1-Chloro-2,3-dimethylbenzene with nitric acid in acetic anhydride (B1165640) at low temperatures results in a mixture of nitro-substituted products. The major products are 1-chloro-2,3-dimethyl-4-nitrobenzene, 1-chloro-2,3-dimethyl-6-nitrobenzene, and 1-chloro-2,3-dimethyl-5-nitrobenzene, along with diene adducts.[3]
Product Distribution in Nitration:
Product
Yield (%)
1-Chloro-2,3-dimethyl-4-nitrobenzene
46
1-Chloro-2,3-dimethyl-6-nitrobenzene
20
1-Chloro-2,3-dimethyl-5-nitrobenzene
5
Diene Adducts
29
Note: The yields are based on the product mixture from the reaction in acetic anhydride.[3]
Application Notes and Protocols for Electrophilic Aromatic Substitution on 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the electrophilic aromatic substitution (EAS) reactions on 1-chloro-2,3-dimethylbenzene. This documen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic aromatic substitution (EAS) reactions on 1-chloro-2,3-dimethylbenzene. This document includes a comprehensive analysis of the reaction mechanism, directing effects of the substituents, detailed experimental protocols for nitration, and general protocols for other key EAS reactions. Quantitative data for nitration is presented to aid in understanding the regioselectivity of this substrate.
Introduction
1-Chloro-2,3-dimethylbenzene is a trisubstituted aromatic compound that serves as a versatile substrate in organic synthesis. Its reaction profile in electrophilic aromatic substitution is governed by the interplay of the directing effects of the chloro and two methyl substituents. Understanding the regioselectivity of these reactions is crucial for the targeted synthesis of polysubstituted aromatic compounds, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
The chloro group is a deactivating, ortho, para-directing substituent. The methyl groups are activating, ortho, para-directing substituents. The positions for electrophilic attack are therefore determined by the cumulative influence of these three groups on the aromatic ring's electron density and the steric hindrance at each potential reaction site.
Reaction Mechanism and Directing Effects
The electrophilic aromatic substitution of 1-chloro-2,3-dimethylbenzene proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
Step 1: Formation of the Sigma Complex
The aromatic π-system attacks an electrophile (E⁺), leading to the formation of a sigma complex. The stability of this intermediate is a key factor in determining the position of substitution.
Step 2: Deprotonation to Restore Aromaticity
A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.
The directing effects of the substituents on 1-chloro-2,3-dimethylbenzene are as follows:
Chloro Group (-Cl) at C1: This group is weakly deactivating due to its electron-withdrawing inductive effect, but it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions through its electron-donating resonance effect.
Methyl Groups (-CH₃) at C2 and C3: These groups are activating and direct incoming electrophiles to their ortho (C1, C3 and C2, C4) and para (C5 and C6) positions, respectively, through inductive effects and hyperconjugation.
The interplay of these effects, along with steric considerations, dictates the final product distribution. The positions C4, C5, and C6 are the most likely sites for electrophilic attack. The two adjacent methyl groups create significant steric hindrance, particularly at the positions ortho to them.
Quantitative Data for Nitration
The nitration of 1-chloro-2,3-dimethylbenzene has been studied, and the product distribution provides valuable insight into the regioselectivity of the reaction.
A solution of nitric acid in acetic anhydride is freshly prepared.
1-Chloro-2,3-dimethylbenzene is dissolved in acetic anhydride and cooled to the desired reaction temperature (e.g., 0 °C).
The nitrating mixture is added dropwise to the solution of the substrate with vigorous stirring.
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
Upon completion, the reaction mixture is poured into ice-water and extracted with ether.
The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to separate the different nitro isomers.
4.2. General Protocol for Halogenation (e.g., Bromination)
Materials:
1-Chloro-2,3-dimethylbenzene
Bromine (Br₂) or N-Bromosuccinimide (NBS)
Iron(III) bromide (FeBr₃) or sulfuric acid (for NBS)
identification of side products in the lithiation of 1-Chloro-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 1-Chloro-2,3-dimethylbenz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 1-Chloro-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the lithiation of 1-Chloro-2,3-dimethylbenzene followed by electrophilic quench?
The expected major product is the result of a lithium-halogen exchange, yielding 2,3-dimethylphenyllithium. Subsequent reaction with an electrophile (E+) will introduce the electrophile at the position of the original chlorine atom.
Q2: What are the potential side products in this reaction?
Several side products can form, primarily through three pathways:
Benzyne (B1209423) Formation: Deprotonation of the aromatic ring adjacent to the chlorine atom can lead to the formation of a highly reactive 2,3-dimethylbenzyne intermediate. This can lead to regioisomeric products upon nucleophilic attack.
Homocoupling: The desired 2,3-dimethylphenyllithium can undergo oxidative coupling to form 2,2',3,3'-tetramethylbiphenyl.[1]
Reaction with Solvent: At elevated temperatures, n-butyllithium can react with ethereal solvents like THF, leading to solvent-derived impurities.
Q3: How can I minimize the formation of the 2,3-dimethylbenzyne intermediate?
To minimize benzyne formation, it is crucial to perform the reaction at a very low temperature (typically -78 °C). This kinetically favors the faster lithium-halogen exchange over the thermodynamically driven deprotonation of the aromatic ring.
Q4: What analytical techniques are recommended for identifying the main product and potential side products?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the isolated products.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low yield of the desired product
1. Incomplete reaction. 2. Degradation of n-butyllithium. 3. Competitive side reactions (benzyne formation, homocoupling). 4. Reaction with residual moisture or CO₂.
1. Increase reaction time or slowly warm the reaction to a slightly higher temperature (e.g., -60 °C) before adding the electrophile. 2. Use freshly titrated n-butyllithium. 3. Maintain a very low reaction temperature (-78 °C) and add the electrophile slowly. 4. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Formation of multiple regioisomers
Formation of a 2,3-dimethylbenzyne intermediate, which is then trapped by a nucleophile at two different positions.
Maintain a very low reaction temperature (-78 °C) throughout the addition of n-butyllithium to disfavor the elimination reaction that forms the benzyne.
Presence of a high molecular weight byproduct
This is likely the homocoupling product, 2,2',3,3'-tetramethylbiphenyl.
Ensure the exclusion of any oxidizing agents. The presence of trace transition metals can catalyze this reaction.
Unidentified peaks in GC-MS corresponding to solvent fragments
The reaction temperature was too high, leading to the reaction of n-butyllithium with the THF solvent.
Maintain the reaction temperature at or below -70 °C.
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of 1-Chloro-2,3-dimethylbenzene
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet.
Reagent Addition: To the flask, add 1-Chloro-2,3-dimethylbenzene (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (1.1 equiv, typically a 1.6 M or 2.5 M solution in hexanes) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
Warming and Quenching: Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: GC-MS Analysis of Reaction Products
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC Conditions:
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
MS Conditions:
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-550.
Data Analysis: Identify the components by comparing their mass spectra with a library database (e.g., NIST).
Data Presentation
Table 1: Hypothetical GC-MS Data for Lithiation of 1-Chloro-2,3-dimethylbenzene at Different Temperatures
Retention Time (min)
Compound Name
Area % at -78 °C
Area % at -40 °C
Key Mass Fragments (m/z)
8.5
2,3-Dimethylbenzene
5
15
106, 91
10.2
1-Chloro-2,3-dimethylbenzene
2
1
140, 105, 91
12.1
Desired Product (e.g., 2,3-dimethylbenzoic acid if E+=CO₂)
85
60
Varies with electrophile
11.8
Isomeric Product (from benzyne)
3
15
Varies with electrophile
20.5
2,2',3,3'-Tetramethylbiphenyl
5
9
210, 195, 180
Visualizations
Caption: Workflow for the identification of side products.
Technical Support Center: Effective Removal of Unreacted 1-Chloro-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1-Chloro-2,3-dim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1-Chloro-2,3-dimethylbenzene from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-Chloro-2,3-dimethylbenzene relevant for its removal?
A1: Understanding the physical properties of 1-Chloro-2,3-dimethylbenzene is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.
Q2: How can I monitor the removal of 1-Chloro-2,3-dimethylbenzene during the purification process?
A2: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring the removal of 1-Chloro-2,3-dimethylbenzene.[1] TLC offers a quick qualitative assessment of the separation, while GC-MS provides quantitative analysis of its presence in different fractions.
Q3: What initial steps should I take if my product is contaminated with 1-Chloro-2,3-dimethylbenzene?
A3: A simple aqueous workup can be an effective initial step. This typically involves washing the reaction mixture with water and a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities.[2] A subsequent wash with brine can help break up emulsions and remove residual water.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Scenario 1: Your product is a solid.
Issue: Unreacted 1-Chloro-2,3-dimethylbenzene remains in your solid product after initial workup.
Recommended Technique: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds by separating them from impurities.[3][4] The principle relies on the differential solubility of the product and the impurity in a given solvent at different temperatures.
Troubleshooting Recrystallization
Problem
Possible Cause
Solution
Product does not crystallize upon cooling.
- Too much solvent was used.- The product is highly soluble in the chosen solvent even at low temperatures.
- Evaporate some of the solvent to concentrate the solution.- Try a different solvent or a two-solvent system where the product is less soluble.[5]
Product oils out instead of crystallizing.
- The boiling point of the solvent is higher than the melting point of the product.- The product is impure.
- Use a lower-boiling solvent.- Attempt to purify further by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product.
- The product has significant solubility in the cold recrystallization solvent.- Premature crystallization during hot filtration.
- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[6]- Minimize the amount of hot solvent used.[7]- Preheat the filtration apparatus to prevent premature crystallization.
Crystals are discolored or appear impure.
- Impurities were trapped within the crystal lattice due to rapid crystallization.[6]
- Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[6]- If the solution is colored, consider adding activated charcoal to adsorb colored impurities before hot filtration.[7]
Scenario 2: Your product is a liquid.
Issue: Your liquid product is contaminated with unreacted 1-Chloro-2,3-dimethylbenzene.
The appropriate technique depends on the boiling point and polarity of your product relative to 1-Chloro-2,3-dimethylbenzene.
Option A: Distillation (for products with significantly different boiling points)
If your product has a boiling point that differs from that of 1-Chloro-2,3-dimethylbenzene (194°C) by at least 25-30°C, distillation is a viable option.[8]
Troubleshooting Distillation
Problem
Possible Cause
Solution
Poor separation of product and impurity.
- The boiling points are too close for simple distillation.- Inefficient distillation column.
- Use fractional distillation with a column that has a high number of theoretical plates (e.g., Vigreux or packed column).[2]- Optimize the reflux ratio.
Product decomposes at its boiling point.
- The product is thermally unstable at atmospheric pressure.
- Perform the distillation under vacuum to lower the boiling point and minimize thermal stress.[2]
Bumping or uneven boiling.
- Lack of nucleation sites.
- Add boiling chips or a magnetic stir bar before starting the distillation.[9]
Column flooding.
- The heating rate is too high.
- Reduce the heating rate to decrease the vapor velocity.[9]
Option B: Column Chromatography (for products with different polarities)
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10]
Troubleshooting Column Chromatography
Problem
Possible Cause
Solution
Poor separation of product and impurity.
- Inappropriate solvent system (mobile phase).
- Use TLC to determine an optimal solvent system that provides good separation between your product and 1-Chloro-2,3-dimethylbenzene.[9]- Consider using a solvent gradient for closely eluting compounds.[11]
Compound is not eluting from the column.
- The solvent system is not polar enough.
- Gradually increase the polarity of the mobile phase.
Tailing of peaks/bands.
- Strong interaction with the stationary phase.- Column overloading.
- Add a small amount of a more polar solvent to the mobile phase.[9]- Reduce the amount of sample loaded onto the column.[9]
Cracked or channeled column bed.
- Improper packing of the column.
- Repack the column carefully to ensure a uniform and compact bed.[9]
Data Presentation
Table 1: Physical Properties of 1-Chloro-2,3-dimethylbenzene
Protocol 1: Recrystallization from a Single Solvent
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while 1-Chloro-2,3-dimethylbenzene is soluble at all temperatures.
Dissolution: In a fume hood, place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.[6]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Fractional Vacuum Distillation
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.[9]
Sample Preparation: Place the crude liquid product into the round-bottom flask along with boiling chips or a magnetic stir bar.[9]
Distillation: Begin stirring and gradually reduce the pressure to the desired level. Slowly heat the flask. Collect any low-boiling forerun.
Fraction Collection: Collect the fractions as the temperature stabilizes at the boiling point of your product under the applied vacuum. Monitor the purity of the fractions using TLC or GC-MS.
Shutdown: Once the product has been distilled, stop the heating and allow the system to cool before slowly reintroducing air.
Protocol 3: Column Chromatography
Solvent System Selection: Use TLC to determine an appropriate mobile phase that gives a good separation (Rf difference of at least 0.2) between your product and 1-Chloro-2,3-dimethylbenzene.
Column Packing: Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to settle into a uniform bed.[9]
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully apply it to the top of the column.[9]
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[7]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step protocol for recrystallization.
Caption: Step-by-step protocol for vacuum distillation.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1-Chloro-2,3-dimethylbenzene
Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Chloro-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Chloro-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section is presented in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling with 1-Chloro-2,3-dimethylbenzene. What are the most common causes and how can I improve my results?
A1: Low yields in Suzuki-Miyaura couplings with sterically hindered aryl chlorides like 1-Chloro-2,3-dimethylbenzene are common and often stem from inefficient oxidative addition. Here’s a systematic approach to troubleshooting:
Catalyst System: Standard palladium catalysts may be insufficient. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for activating the C-Cl bond. Consider using palladacycle precatalysts for more reliable generation of the active Pd(0) species.
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. Ensure the base is finely powdered and anhydrous.
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and DMF are common choices. Reaction temperatures typically range from 80-120 °C. Insufficient temperature can lead to low conversion.
Catalyst Loading: While higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome low reactivity, it is often more effective to optimize the ligand and reaction conditions first. For challenging substrates, starting with a slightly higher loading (e.g., 2 mol%) and then optimizing downwards is a reasonable strategy.
Q2: I am attempting a Buchwald-Hartwig amination with 1-Chloro-2,3-dimethylbenzene and a primary amine, but the reaction is sluggish. What adjustments should I make?
A2: The Buchwald-Hartwig amination of sterically hindered aryl chlorides requires a highly active catalyst system.
Ligand Choice: This is the most critical parameter. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally necessary to promote both the oxidative addition and reductive elimination steps.
Base: A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is typically the most effective for this transformation.
Catalyst Precursor: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Temperature: Elevated temperatures (typically >100 °C) are often required to overcome the activation barrier for the C-Cl bond cleavage.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A3: Homocoupling is often promoted by the presence of oxygen.
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.
Reagent Purity: Use high-purity boronic acid. Impurities can sometimes catalyze homocoupling.
Reaction Conditions: In some cases, adjusting the base or solvent can help to disfavor the homocoupling pathway.
Q4: For a Sonogashira coupling with 1-Chloro-2,3-dimethylbenzene, what are the key considerations for catalyst selection and reaction setup?
A4: Sonogashira couplings of aryl chlorides are challenging due to the strength of the C-Cl bond.
Catalyst System: A more active palladium catalyst is required than for aryl bromides or iodides. Often, a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is used. Copper-free conditions are also possible but may require more specialized ligands.
Ligand: The use of electron-rich and bulky phosphine ligands can be beneficial.
Base: A strong amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used.
Temperature: Higher reaction temperatures are generally necessary.
Q5: Can I use Nickel catalysts for cross-coupling reactions with 1-Chloro-2,3-dimethylbenzene?
A5: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for the cross-coupling of aryl chlorides. Nickel catalysts are particularly effective for Kumada couplings (with Grignard reagents) and have been successfully used for the borylation of sterically hindered aryl chlorides like 1-Chloro-2,3-dimethylbenzene.
Quantitative Data Summary
The following tables summarize quantitative data for various cross-coupling reactions with 1-Chloro-2,3-dimethylbenzene.
Table 1: Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethylbenzene with Phenylboronic Acid
Pd Source
Ligand
Base
Solvent
Temp. (°C)
Cat. Loading (mol%)
Yield (%)
Pd-PEPPSI-CMP
None
K₂CO₃
MeOH
80
0.5
92
Table 2: Nickel-Catalyzed Borylation of 1-Chloro-2,3-dimethylbenzene
Ni Source
Ligand
Borylating Agent
Additive
Solvent
Temp. (°C)
Cat. Loading (mol%)
Yield (%)
NiCl₂(PMe₃)₂
None
bis(pinacolato)diboron
CsF, TMSOCH₂CF₃
THF
100
Not Specified
Not Specified
Note: This reaction was reported as the first example of a Ni-catalyzed borylation of a 2,6-disubstituted aryl chloride, demonstrating feasibility.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Chloro-2,3-dimethylbenzene
This protocol is a general guideline and may require optimization for specific coupling partners.
Reaction Setup: To an oven-dried Schlenk tube, add 1-Chloro-2,3-dimethylbenzene (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd-PEPPSI-CMP, 0.5 mol%).
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
Solvent Addition: Add the anhydrous, degassed solvent (e.g., MeOH) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Interplay of components in a cross-coupling reaction.
unexpected byproducts from the Friedel-Crafts acylation of 1-Chloro-2,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1-Chloro-2,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1-Chloro-2,3-dimethylbenzene.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q1: My Friedel-Crafts acylation of 1-chloro-2,3-dimethylbenzene is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Friedel-Crafts acylation of 1-chloro-2,3-dimethylbenzene can stem from several factors, ranging from reagent quality to reaction conditions. The substrate itself, while activated by the two methyl groups, also possesses a deactivating chloro group, creating a delicate balance for electrophilic aromatic substitution.
Troubleshooting Steps:
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the anhydrous Lewis acid.
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the ketone product can form a complex with the catalyst, rendering it inactive. Consider increasing the molar ratio of the Lewis acid to the substrate.
Reaction Temperature: The optimal temperature can be highly substrate-dependent. A low temperature might not provide sufficient energy to overcome the activation barrier, while a high temperature can promote side reactions and byproduct formation. It is advisable to start at a low temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress.
Purity of Reagents: Ensure the purity of 1-chloro-2,3-dimethylbenzene, the acylating agent (e.g., acetyl chloride), and the solvent. Impurities can interfere with the catalyst and the reaction pathway.
Issue 2: Formation of Multiple Products and Isomeric Byproducts
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several unexpected byproducts. What are the likely side reactions, and how can I improve the regioselectivity?
A2: The substitution pattern of 1-chloro-2,3-dimethylbenzene presents a challenge in achieving high regioselectivity. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. This can lead to a mixture of isomeric products.
Potential Unexpected Byproducts:
Isomeric Acylation Products: Due to the directing effects of the substituents, acylation can occur at different positions on the aromatic ring. The primary competition will be for the positions ortho and para to the activating methyl groups, which are also influenced by the chloro group.
Di-acylation Products: Although the first acylation deactivates the ring, the presence of two activating methyl groups might still allow for a second acylation, especially if reaction conditions are harsh or an excess of the acylating agent is used.
Isomerization of the Starting Material: Under strong Lewis acid conditions, there is a possibility of methyl group migration or isomerization of the 1-chloro-2,3-dimethylbenzene to other isomers like 1-chloro-2,4-dimethylbenzene, which would then undergo acylation to produce a different set of products.
Strategies to Enhance Regioselectivity:
Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity compared to the highly reactive AlCl₃.
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like carbon disulfide or dichloromethane (B109758) are commonly used.
Steric Hindrance: The acylating agent's size can be a factor. Bulkier acylating agents may favor substitution at less sterically hindered positions.
Data Presentation
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent
Effect on Reactivity
Directing Influence
-CH₃ (Methyl)
Activating
Ortho, Para
-Cl (Chloro)
Deactivating
Ortho, Para
Table 2: Predicted Major Acylation Products and Potential Isomeric Byproducts
Product
Position of Acylation
Rationale
4-Acyl-1-chloro-2,3-dimethylbenzene
Position 4
Favored due to activation from both methyl groups and being para to one methyl group, with manageable steric hindrance.
6-Acyl-1-chloro-2,3-dimethylbenzene
Position 6
Activated by the adjacent methyl group at position 2, but may experience some steric hindrance from the chloro and methyl groups.
5-Acyl-1-chloro-2,3-dimethylbenzene
Position 5
Less favored due to being meta to one of the methyl groups and experiencing steric hindrance.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of 1-Chloro-2,3-dimethylbenzene with Acetyl Chloride
Materials:
1-Chloro-2,3-dimethylbenzene
Anhydrous Aluminum Chloride (AlCl₃)
Acetyl Chloride (CH₃COCl)
Anhydrous Dichloromethane (CH₂Cl₂)
Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.
Substrate Addition: Dissolve 1-chloro-2,3-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated HCl.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Mandatory Visualization
Troubleshooting
Technical Support Center: Purification of 1-Chloro-2,3-dimethylbenzene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2,3-dimethylbenzene v...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2,3-dimethylbenzene via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of 1-Chloro-2,3-dimethylbenzene?
A1: The boiling point of 1-Chloro-2,3-dimethylbenzene is approximately 194°C at atmospheric pressure.[1] Some sources may report a range of 187-190°C.[2]
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include other isomeric chlorodimethylbenzenes, unreacted starting materials like 2,3-dimethylphenol, and dichlorinated byproducts. The nature and amount of impurities will depend on the synthetic route used to prepare the crude product.
Q3: When is fractional distillation the appropriate purification method?
A3: Fractional distillation is ideal for separating 1-Chloro-2,3-dimethylbenzene from impurities with boiling points that are relatively close (typically differing by less than 70°C). This method offers higher separation efficiency than simple distillation.
Q4: How can I assess the purity of my distilled fractions?
A4: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can resolve and identify the main product and any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified product.
Q5: What type of fractionating column is recommended?
A5: A Vigreux column is a common and effective choice for laboratory-scale fractional distillation. For separations of components with very close boiling points, a packed column (e.g., with Raschig rings or metal sponges) may provide a higher number of theoretical plates and thus better separation.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation (Product contaminated with impurities)
1. Insufficient column efficiency: The number of theoretical plates in the column is too low for the separation. 2. Distillation rate is too fast: The vapor does not have enough time to equilibrate with the liquid phase on the column packing. 3. Poor column insulation: Heat loss from the column can disrupt the temperature gradient.
1. Increase column efficiency: Use a longer fractionating column or one with more efficient packing material. 2. Slow down the distillation: Reduce the heating rate to allow for proper equilibration. A drop rate of 1-2 drops per second from the condenser is a good starting point. 3. Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.
Flooding of the Column (Liquid backing up in the column)
1. Heating rate is too high: Excessive vapor flow up the column prevents the condensed liquid from flowing back down. 2. Column packing is too dense: This can restrict liquid and vapor flow.
1. Reduce the heating rate: Immediately lower the heat input to the distillation flask. 2. Repack the column: If using a packed column, ensure the packing is not too tight.
Bumping/Uneven Boiling
1. Lack of boiling chips or stir bar: Superheating of the liquid can lead to sudden, violent boiling. 2. Heating is uneven.
1. Add boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Use a heating mantle with a stirrer for even heat distribution.
No Distillate Collection
1. Thermometer placement is incorrect: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. 2. Insufficient heating: The vapor is not reaching the condenser. 3. Leaks in the apparatus: Loss of vapor through poorly sealed joints.
1. Adjust the thermometer position. 2. Increase the heating rate gradually. 3. Check all joints and ensure they are properly sealed. Use appropriate joint clips.
Product Decomposition (Darkening of the distillation residue)
1. Overheating: The compound may be sensitive to high temperatures.
1. Consider vacuum distillation: Performing the distillation under reduced pressure will lower the boiling point of the compound and reduce the risk of thermal decomposition.
Quantitative Data
The following table summarizes the boiling points of 1-Chloro-2,3-dimethylbenzene and potential impurities. This data is essential for planning the fractional distillation and identifying fractions.
Protocol 1: Fractional Distillation of 1-Chloro-2,3-dimethylbenzene
1. Apparatus Setup:
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
Ensure all glassware is clean and dry.
Place a magnetic stir bar or boiling chips in the round-bottom flask.
Lightly grease all ground-glass joints to ensure a good seal.
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
2. Distillation Procedure:
Charge the round-bottom flask with the crude 1-Chloro-2,3-dimethylbenzene (do not fill more than two-thirds full).
Begin stirring and gently heat the flask using a heating mantle.
Observe the vapor rising through the fractionating column.
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
Collect any initial low-boiling fractions (forerun) in a separate receiving flask and set them aside.
When the temperature stabilizes at the boiling point of 1-Chloro-2,3-dimethylbenzene (approx. 194°C), change the receiving flask to collect the main product fraction.
Continue collecting the fraction as long as the temperature remains stable.
If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.
Allow the apparatus to cool completely before disassembling.
3. Post-Distillation Analysis:
Analyze the purity of the collected main fraction using GC or GC-MS.
Visualizations
Caption: Purification and quality control workflow.
Caption: Troubleshooting logic for poor separation.
troubleshooting Grignard reaction failure with 1-Chloro-2,3-dimethylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the Grignard reaction, specifically focusing on the...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the Grignard reaction, specifically focusing on the use of the sterically hindered aryl halide, 1-chloro-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 1-chloro-2,3-dimethylbenzene is not initiating. What are the common causes and solutions?
Failure to initiate is the most common issue in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1][2] Additionally, the use of an aryl chloride, which is less reactive than an aryl bromide or iodide, and the steric hindrance from the two methyl groups on 1-chloro-2,3-dimethylbenzene can make initiation more challenging.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling under nitrogen or argon. Solvents must be anhydrous.[2][3]
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. Crushing the magnesium turnings with a dry glass rod can also expose a fresh surface.[4]
Chemical Activation:
Iodine (I₂): Add a small crystal of iodine to the magnesium suspension. The disappearance of the brown color of iodine is an indicator of activation.[2][5]
1,2-Dibromoethane (DBE): Add a few drops of DBE. The evolution of ethylene (B1197577) gas indicates the activation of the magnesium surface.[6]
Co-initiation with a more reactive halide: A common technique for less reactive chlorides is to use a small amount of a more reactive bromide, like bromobenzene (B47551) or ethyl bromide, to initiate the reaction before the addition of the main substrate.[7]
Gentle Heating: Gently warming the flask with a heat gun can help to initiate the reaction.[8]
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[2]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by one or more of the following observations:
A noticeable exotherm (generation of heat).
The appearance of a cloudy or turbid grey/brownish color in the reaction mixture.[1]
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).[1]
If using an activator like iodine, the disappearance of its characteristic color.[1]
Q3: I'm observing a low yield of my desired product. What are the potential side reactions?
Low yields can be attributed to incomplete reaction or the occurrence of side reactions. With 1-chloro-2,3-dimethylbenzene, the following side reactions are possible:
Wurtz Coupling (Homocoupling): The formed Grignard reagent can react with the starting aryl halide to form a biaryl byproduct (e.g., 2,2',3,3'-tetramethylbiphenyl). This is a significant issue, especially with more reactive halides.[8] To minimize this, ensure slow, dropwise addition of the 1-chloro-2,3-dimethylbenzene solution to the magnesium suspension.[8]
Reaction with Atmospheric Oxygen or Carbon Dioxide: Exposure to air can lead to the formation of phenols (after workup) or carboxylic acids, respectively, consuming the Grignard reagent.[3] Maintaining a strict inert atmosphere (nitrogen or argon) is crucial.
Q4: Which solvent is best for preparing the Grignard reagent from 1-chloro-2,3-dimethylbenzene?
Ethereal solvents are essential for stabilizing the Grignard reagent.[2]
Tetrahydrofuran (B95107) (THF): Generally the preferred solvent for aryl chlorides due to its higher boiling point, which allows for heating to facilitate the reaction of the less reactive chloride.[9]
Diethyl ether (Et₂O): Also a common solvent, but its lower boiling point may not be sufficient for the activation of less reactive chlorides without significant heating.[3]
For difficult cases, using a higher boiling point ether solvent may be beneficial.
Quantitative Data Summary
Parameter
Typical Range for Aryl Halides
Notes
Yield
40-80%
Highly dependent on substrate, purity of reagents, and reaction conditions. Sterically hindered chlorides may give lower yields.
Reaction Time
1-4 hours
Initiation can be the rate-limiting step. Reaction is often refluxed for a period after the addition of the halide is complete.
Temperature
Room Temperature to Reflux
Initiation may require gentle heating. The reaction is exothermic, so cooling may be necessary during the addition of the halide.
Equivalents of Mg
1.1 - 1.5
A slight excess of magnesium is typically used to ensure complete conversion of the halide.
Experimental Protocols
Protocol: Preparation of 2,3-Dimethylphenylmagnesium Chloride
This protocol is a general guideline and may require optimization for 1-chloro-2,3-dimethylbenzene, particularly regarding the initiation step.
Materials:
Magnesium turnings
1-chloro-2,3-dimethylbenzene
Anhydrous tetrahydrofuran (THF)
Iodine crystal (or 1,2-dibromoethane)
Inert gas (Nitrogen or Argon)
Procedure:
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of inert gas.
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the cooled flask. Add a single crystal of iodine.
Initiation: Add a small portion (approx. 10%) of a solution of 1-chloro-2,3-dimethylbenzene (1.0 equivalent) in anhydrous THF to the stirred magnesium suspension.
Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed, indicating initiation. If initiation is difficult, add a few drops of 1,2-dibromoethane.
Grignard Formation: Once the reaction has initiated, add the remaining 1-chloro-2,3-dimethylbenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is then ready for the subsequent reaction.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Caption: Reaction pathway for the formation and potential side reactions of 2,3-dimethylphenylmagnesium chloride.
Technical Support Center: Improving Regioselectivity in the Halogenation of 1-Chloro-2,3-dimethylbenzene
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve outcomes in the halogenation of 1-chloro-2,3-dim...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve outcomes in the halogenation of 1-chloro-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the electrophilic halogenation of 1-chloro-2,3-dimethylbenzene?
A1: The electrophilic halogenation of 1-chloro-2,3-dimethylbenzene is predicted to yield a mixture of regioisomers. The primary products are expected to be 1-chloro-4-halo-2,3-dimethylbenzene and 1-chloro-5-halo-2,3-dimethylbenzene . This is due to the directing effects of the substituents on the benzene (B151609) ring. The two methyl groups are activating and direct incoming electrophiles to the ortho and para positions. The chlorine atom is deactivating but also directs ortho and para. The positions para to the methyl groups (C4 and C5) are the most electronically activated and sterically accessible. Substitution at the C6 position is sterically hindered by the adjacent chloro and methyl groups.
Q2: Why am I getting a mixture of isomers, and how can I improve the selectivity for a single product?
A2: A mixture of isomers is common in the halogenation of polysubstituted benzenes due to the competing directing effects of the existing substituents. To improve regioselectivity, you can modify the reaction conditions. Key strategies include:
Choice of Catalyst: Employing shape-selective catalysts like zeolites can favor the formation of the less sterically hindered para-isomers.[1]
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the product formed from the most stable transition state.
Halogenating Agent: Using bulkier halogenating agents can enhance steric hindrance at more crowded positions, thus favoring substitution at less hindered sites.
Q3: My reaction is sluggish or not proceeding to completion. What could be the issue?
A3: Slow or incomplete reactions can be attributed to several factors:
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be old or hydrated. Ensure you are using a fresh, anhydrous catalyst.
Deactivated Substrate: The chloro group deactivates the ring towards electrophilic attack.[2] While the methyl groups are activating, the overall reactivity might be lower than expected. Increasing the amount of catalyst or using a more potent Lewis acid can help.
Low Reaction Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. A balance must be found between selectivity and reaction speed.
Q4: I am observing the formation of side products, such as di-halogenated compounds. How can I minimize these?
A4: The formation of di-halogenated products occurs when the mono-halogenated product is reactive enough to undergo a second halogenation. To minimize this:
Control Stoichiometry: Use a slight excess of the 1-chloro-2,3-dimethylbenzene substrate relative to the halogenating agent.
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Monitor the Reaction: Use techniques like GC-MS to monitor the progress of the reaction and stop it once the desired mono-halogenated product is maximized.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Poor Regioselectivity
- Competing directing effects of substituents.- High reaction temperature.- Non-selective halogenating agent.
- Employ a shape-selective catalyst (e.g., zeolites).- Lower the reaction temperature.- Use a sterically bulkier halogenating agent.
Low Reaction Yield
- Inactive or insufficient catalyst.- Deactivated substrate.- Reaction not at optimal temperature.
- Use fresh, anhydrous Lewis acid catalyst.- Increase catalyst loading or use a stronger Lewis acid.- Optimize reaction temperature.
Formation of Polyhalogenated Products
- Excess halogenating agent.- High reactivity of the mono-halogenated product.
- Use a stoichiometric amount or slight excess of the aromatic substrate.- Add the halogenating agent slowly.- Monitor the reaction closely and stop it at the optimal time.
Side-chain Halogenation
- Presence of UV light or radical initiators.
- Conduct the reaction in the dark and ensure no radical initiators are present.[3]
Experimental Protocols
Protocol 1: Regioselective Chlorination using Ferric Chloride Catalyst
This protocol aims to favor the formation of mono-chlorinated products.
Materials:
1-Chloro-2,3-dimethylbenzene
Anhydrous Ferric Chloride (FeCl₃)
Chlorine (gas) or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), and a reflux condenser with a drying tube, dissolve 1-chloro-2,3-dimethylbenzene (1.0 eq) in anhydrous DCM.
Add anhydrous FeCl₃ (0.1 eq) to the solution.
If using chlorine gas, bubble it through the solution at a slow, steady rate at room temperature. If using sulfuryl chloride (1.05 eq), add it dropwise to the reaction mixture.
Monitor the reaction progress by GC-MS.
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic layer under reduced pressure.
Purify the product mixture by column chromatography on silica (B1680970) gel to separate the isomers.
Protocol 2: Regioselective Bromination using Aluminum Bromide Catalyst
This protocol is for the mono-bromination of the substrate.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-chloro-2,3-dimethylbenzene (1.0 eq) in anhydrous CS₂.
Cool the mixture in an ice bath and slowly add anhydrous AlBr₃ (0.1 eq).
Add a solution of bromine (1.05 eq) in CS₂ dropwise from the dropping funnel over 30 minutes.
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC-MS.
Quench the reaction by carefully pouring it into a mixture of ice and 10% sodium thiosulfate solution.
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the organic layer under reduced pressure.
Purify the product mixture by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the halogenation of 1-chloro-2,3-dimethylbenzene.
Caption: Key factors influencing the regioselectivity of halogenation.
Technical Support Center: Degradation of 1-Chloro-2,3-dimethylbenzene under Strong Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of 1-chloro-2,3-dimethylben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of 1-chloro-2,3-dimethylbenzene under strong basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 1-chloro-2,3-dimethylbenzene under strong basic conditions?
A1: The primary degradation pathway for 1-chloro-2,3-dimethylbenzene under strong basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at high temperatures, is through a nucleophilic aromatic substitution reaction that proceeds via a highly reactive benzyne (B1209423) (or aryne) intermediate.[1][2][3] This mechanism is also known as an elimination-addition reaction.
Q2: What are the expected products of this degradation reaction?
A2: The reaction is expected to yield a mixture of two isomeric dimethylphenols: 2,3-dimethylphenol (B72121) and 3,4-dimethylphenol (B119073) . This product distribution is a characteristic outcome of the benzyne mechanism.[4]
Q3: Why is a mixture of products formed?
A3: A mixture of products is formed due to the nature of the 2,3-dimethylbenzyne intermediate. The strong base abstracts a proton from one of the carbon atoms adjacent (ortho) to the chlorine atom. For 1-chloro-2,3-dimethylbenzene, there is only one such proton (at the C4 position). Elimination of the chloride ion then forms a "triple bond" between C1 and C2, creating the benzyne. The incoming nucleophile (e.g., hydroxide ion, OH⁻) can then attack either carbon of this strained triple bond, leading to the two different regioisomeric products after protonation.[4][5]
Q4: Are there any significant side reactions to be aware of?
A4: Under the harsh conditions typically required for benzyne formation (high temperatures and strong bases), other reactions can occur. These may include polymerization of the benzyne intermediate or other condensation reactions. The choice of solvent and reaction time can influence the extent of these side reactions.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no conversion of 1-chloro-2,3-dimethylbenzene
1. Insufficiently strong basic conditions. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture (if using an organometallic base). 4. Inactive base.
1. Use a stronger base (e.g., sodium amide in liquid ammonia (B1221849) for lower temperatures, or concentrated NaOH/KOH at higher temperatures).[2] 2. Gradually increase the reaction temperature, monitoring for product formation. Typical temperatures for reactions with NaOH can be around 340°C.[6] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. 4. Use a fresh batch of the basic reagent.
Low yield of desired dimethylphenol products
1. Suboptimal reaction time (either too short for complete reaction or too long, leading to decomposition). 2. Formation of side products due to high temperatures. 3. Inefficient extraction or purification of the products.
1. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to determine the optimal reaction time. 2. Optimize the temperature to favor the desired reaction without promoting side reactions. 3. Ensure proper pH adjustment during workup to protonate the phenoxide ions and use an appropriate extraction solvent.
Unexpected product distribution
1. The regioselectivity of the nucleophilic attack on the benzyne intermediate is influenced by electronic and steric factors of the methyl groups. 2. Isomerization of products under harsh reaction conditions.
1. The product ratio is inherently determined by the stability of the anionic intermediates formed during the nucleophilic attack on the benzyne. While a mixture is expected, the exact ratio may be difficult to control.[6] 2. Analyze the product mixture at different reaction times to check for product stability.
Difficulty in separating the isomeric products
The boiling points and polarities of 2,3-dimethylphenol and 3,4-dimethylphenol are very similar.
Use a high-resolution gas chromatography (GC) column specifically designed for the separation of isomers, or consider derivatization of the phenols to enhance separation.[7]
Experimental Protocols
Degradation of 1-Chloro-2,3-dimethylbenzene and Product Analysis
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
1-chloro-2,3-dimethylbenzene
Sodium hydroxide (NaOH)
High-boiling point solvent (e.g., diethylene glycol)
Distilled water
Hydrochloric acid (HCl)
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2,3-dimethylbenzene, a high concentration of sodium hydroxide, and the high-boiling point solvent.
Reaction: Heat the mixture to a high temperature (e.g., 190-250°C) and maintain it under reflux with vigorous stirring. The reaction time will need to be optimized and can be monitored by taking small aliquots periodically for GC-MS analysis.[8]
Work-up: After the reaction has reached the desired conversion, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to protonate the resulting phenoxides.
Extraction: Transfer the acidified mixture to a separatory funnel and extract the organic products with a suitable solvent like diethyl ether. Repeat the extraction multiple times to ensure complete recovery.
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
Analysis: Analyze the resulting crude product using GC-MS to identify and quantify the amounts of 2,3-dimethylphenol and 3,4-dimethylphenol.
GC-MS Analysis of Dimethylphenol Isomers
Column: A capillary column suitable for the separation of phenolic isomers (e.g., a DB-5 or equivalent).
Injector Temperature: 250°C
Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
Carrier Gas: Helium
MS Detector: Operate in scan mode to identify the products based on their mass spectra and retention times. Compare the obtained spectra with a library of known compounds for confirmation.
Visualizations
Caption: Degradation pathway of 1-Chloro-2,3-dimethylbenzene.
strategies to increase the reaction rate of nucleophilic substitution on 1-Chloro-2,3-dimethylbenzene
Strategies to Increase Reaction Rates for 1-Chloro-2,3-dimethylbenzene This guide provides troubleshooting advice and frequently asked questions for researchers encountering slow reaction rates during nucleophilic aromat...
Author: BenchChem Technical Support Team. Date: December 2025
Strategies to Increase Reaction Rates for 1-Chloro-2,3-dimethylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering slow reaction rates during nucleophilic aromatic substitution (SNAr) experiments involving 1-Chloro-2,3-dimethylbenzene.
Troubleshooting Guide & FAQs
Q1: Why is the nucleophilic substitution reaction on 1-Chloro-2,3-dimethylbenzene so slow?
A1: The low reactivity of 1-Chloro-2,3-dimethylbenzene in nucleophilic aromatic substitution (SNAr) is due to the electronic properties of the benzene (B151609) ring. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[1][2] The rate of reaction is largely determined by the stability of this intermediate.[2]
Electron-Donating Groups: Your substrate has two methyl (-CH₃) groups, which are electron-donating. These groups increase the electron density on the aromatic ring, which destabilizes the negatively charged Meisenheimer complex and thus slows down the reaction.
Lack of Activating Groups: For a rapid SNAr reaction, strong electron-withdrawing groups (like -NO₂, -CN, -CF₃) are typically required, positioned ortho or para to the leaving group (the chlorine atom).[3][4][5][6] These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate through resonance.[2][6] 1-Chloro-2,3-dimethylbenzene lacks these activating groups.
Q2: What is the most effective type of solvent to increase the reaction rate?
A2: The choice of solvent is critical. For SNAr reactions, polar aprotic solvents are generally preferred.
Polar Aprotic Solvents: Solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetonitrile (B52724) enhance the rate of SNAr reactions.[7][8][9] They can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Reactions with anionic nucleophiles are particularly sensitive to the medium and proceed much faster in dipolar aprotic solvents than in protic ones.[7]
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity.[8][10] This effect can significantly slow down the rate-determining step of the SNAr reaction.[8]
Q3: How does the choice of nucleophile impact the reaction kinetics?
A3: A stronger, more powerful nucleophile will generally increase the reaction rate.[8][9][11]
Strength and Charge: Negatively charged nucleophiles (e.g., RO⁻, RS⁻) are typically more potent than their neutral counterparts (ROH, RSH).[9]
Polarizability: In some cases, larger, more polarizable nucleophiles can also lead to faster reactions.
Steric Hindrance: Be mindful of steric hindrance. A bulky nucleophile may have difficulty approaching the reaction center, especially with the two methyl groups on the substrate.[12]
Q4: Is increasing the reaction temperature a viable strategy?
A4: Yes, increasing the temperature is a common and effective method to increase the rate of most chemical reactions, including SNAr.[11] For a particularly unreactive substrate like 1-Chloro-2,3-dimethylbenzene, heating the reaction mixture is often necessary.[6] However, be aware that higher temperatures can also promote side reactions, such as elimination or decomposition. Careful monitoring is advised.
Q5: Would changing the leaving group from chlorine to another halogen improve the rate?
A5: This is a complex issue in SNAr reactions. Unlike in SN2 reactions, the bond to the leaving group is not broken in the rate-determining step.[3][13] The rate-limiting step is the initial attack of the nucleophile to form the Meisenheimer complex.[5][13]
The "Element Effect": In many activated SNAr systems, the leaving group reactivity order is F > Cl > Br > I.[5][14] This is because the highly electronegative fluorine atom strongly withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5][13]
For Your Substrate: Since your substrate is not activated by electron-withdrawing groups, this effect may be less pronounced. However, attempting to synthesize the fluoro-analogue (1-Fluoro-2,3-dimethylbenzene) could potentially increase the reaction rate.
Q6: Are there any catalytic methods to accelerate this type of reaction?
A6: Yes, transition metal catalysis can be employed to facilitate nucleophilic substitution on unactivated aryl chlorides.
π-Coordination Catalysis: Arenophilic π-acid catalysts, such as those based on rhodium (Rh) or ruthenium (Ru), can coordinate to the benzene ring.[15] This coordination withdraws electron density from the ring, making it more electrophilic and activating it towards nucleophilic attack, even in the absence of traditional electron-withdrawing groups.[15]
Microwave-Assisted Synthesis: Microwave irradiation is another effective technique to accelerate SNAr reactions.[16][17][18][19] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods.[17][19]
Quantitative Data Summary
Specific kinetic data for 1-Chloro-2,3-dimethylbenzene is limited due to its low reactivity. The table below provides relative rate data for a related, activated system (reaction of piperidine (B6355638) with 2,4-dinitrohalobenzenes) to illustrate the leaving group effect in a typical SNAr reaction.
Leaving Group (X in 2,4-dinitro-X-benzene)
Relative Rate Constant (krel)
F
3300
Cl
4.5
Br
2.4
I
1.0
Data adapted from studies on activated aromatic systems to illustrate the general trend in SNAr reactions.[3]
Experimental Protocols
General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol provides a general starting point. Optimization of temperature, time, and reactant ratios will be necessary for the unreactive 1-Chloro-2,3-dimethylbenzene substrate.
Objective: To substitute the chlorine atom on 1-Chloro-2,3-dimethylbenzene with a generic nucleophile (Nu⁻) using microwave irradiation.
Preparation: In a clean, dry microwave synthesis vial, combine 1-Chloro-2,3-dimethylbenzene (1.0 equivalent) and the chosen nucleophile (1.2 equivalents).
Solvent Addition: Add the polar aprotic solvent (e.g., DMSO) to the vial to achieve a suitable concentration (typically 0.1 - 1.0 M).
Sealing: Securely cap the vial.
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a high temperature (start with a range of 150-200 °C) for a set time (e.g., 10-60 minutes).[19]
Monitoring: After the initial irradiation period, cool the reaction mixture and analyze a small aliquot by an appropriate method (e.g., TLC, GC-MS) to check for product formation and consumption of the starting material.
Optimization: If the reaction is slow or incomplete, increase the temperature, extend the reaction time, or increase the equivalents of the nucleophile.
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for a slow SNAr reaction.
A Comparative Guide to Validating Novel Derivatives of 1-Chloro-2,3-dimethylbenzene by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural validation of no...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural validation of novel derivatives of 1-Chloro-2,3-dimethylbenzene. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of appropriate analytical strategies for unambiguous structure determination, a critical step in chemical research and drug development.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for the absolute determination of the three-dimensional structure of a molecule.[1][2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationships of novel compounds.
Performance Comparison with Alternative Techniques
While X-ray crystallography provides the most detailed structural information, a multi-technique approach is often employed for a comprehensive characterization of new chemical entities. The following table compares the performance of X-ray crystallography with other common analytical techniques for the structural validation of 1-Chloro-2,3-dimethylbenzene derivatives.
Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.
Unambiguous and definitive structural determination.[1]
Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of protons and carbons, stereochemical relationships.
Excellent for determining the carbon-hydrogen framework in solution; non-destructive.
Does not provide absolute 3D structure; complex spectra for impure samples.
Mass Spectrometry (MS)
Molecular weight and elemental composition.
High sensitivity and accuracy in determining molecular formula.
Provides no information on atomic connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Presence of functional groups.
Fast, non-destructive, and useful for identifying key chemical bonds.
Provides limited information on the overall molecular architecture.
Case Studies: Crystal Structures of 1-Chloro-2-methyl-nitrobenzene Derivatives
To illustrate the power of X-ray crystallography, we present crystallographic data for two nitro-substituted derivatives closely related to the target scaffold.
Crystal Structure Data of 1-Chloro-2-methyl-4-nitrobenzene
Parameter
Value
Formula
C₇H₆ClNO₂
Crystal System
Monoclinic
Space Group
P 2₁/n
a (Å)
13.5698(8)
b (Å)
3.7195(3)
c (Å)
13.5967(8)
β (°)
91.703(3)
Volume (ų)
685.96(10)
Z
4
R-factor (%)
4.98
Data obtained from the synthesis and crystal structure of 1-Chloro-2-methyl-4-nitrobenzene.[3][4]
Crystal Structure Data of 1-Chloro-2-methyl-3-nitrobenzene
Parameter
Value
Formula
C₇H₆ClNO₂
Crystal System
Orthorhombic
Space Group
P bca
a (Å)
7.3061(5)
b (Å)
13.8392(9)
c (Å)
14.6799(10)
β (°)
90
Volume (ų)
1484.29(17)
Z
8
R-factor (%)
3.1
Data obtained from the crystal structure of 1-Chloro-2-methyl-3-nitrobenzene.[5][6]
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the key steps for the structural determination of a novel derivative of 1-Chloro-2,3-dimethylbenzene.
1. Crystal Growth:
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, dichloromethane).
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[7]
2. Data Collection:
Mount a selected crystal on a goniometer head.
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) by rotating the crystal in the X-ray beam.[3]
3. Structure Solution and Refinement:
Process the collected diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.[8]
Complementary Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
Analyze chemical shifts, coupling constants, and integration to determine the molecular structure.
Mass Spectrometry (MS):
Introduce a small amount of the sample into the mass spectrometer.
Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy:
Prepare the sample as a thin film, a KBr pellet, or in a suitable solvent.
Acquire the IR spectrum and identify characteristic absorption bands corresponding to functional groups.
Visualizing the Workflow and Comparisons
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for X-ray crystallography and a logical comparison of the analytical techniques.
Comparative Analysis of ¹H NMR Spectra for Chlorodimethylbenzene Isomers
A detailed comparative analysis of the ¹H NMR spectra of the three isomers of chlorodimethylbenzene—2-chloro-1,3-dimethylbenzene, 1-chloro-2,4-dimethylbenzene, and 1-chloro-3,5-dimethylbenzene—reveals distinct difference...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed comparative analysis of the ¹H NMR spectra of the three isomers of chlorodimethylbenzene—2-chloro-1,3-dimethylbenzene, 1-chloro-2,4-dimethylbenzene, and 1-chloro-3,5-dimethylbenzene—reveals distinct differences in chemical shifts, signal multiplicities, and integration values, allowing for their unambiguous differentiation. These variations arise from the unique electronic environments of the protons in each molecule, influenced by the relative positions of the chlorine atom and the two methyl groups on the benzene (B151609) ring.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectral data for the three isomers of chlorodimethylbenzene are summarized in the table below. The spectra were typically recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard.
Isomer
Structure
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
2-Chloro-1,3-dimethylbenzene
Ar-H
7.05-7.20
Multiplet
3H
CH₃
2.40
Singlet
6H
1-Chloro-2,4-dimethylbenzene
H-3
7.18
Singlet
1H
H-5
7.02
Doublet
1H
H-6
7.00
Doublet
1H
CH₃ (C4)
2.35
Singlet
3H
CH₃ (C2)
2.30
Singlet
3H
1-Chloro-3,5-dimethylbenzene
Ar-H
6.85
Singlet
2H
Ar-H
6.80
Singlet
1H
CH₃
2.28
Singlet
6H
Experimental Protocols
Sample Preparation: A solution of the chlorodimethylbenzene isomer (approximately 5-10 mg) was prepared by dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: The ¹H NMR spectra were acquired at room temperature on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. The acquisition parameters typically included a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
Data Processing: The acquired free induction decay (FID) was processed by applying a Fourier transform. The resulting spectrum was then phased and baseline corrected. The chemical shifts of the signals were referenced to the TMS signal. Integration of the signals was performed to determine the relative number of protons corresponding to each resonance.
Visualization of Isomeric Structures
The logical relationship and structural differences between the three chlorodimethylbenzene isomers are depicted in the diagram below.
Structural relationship of chlorodimethylbenzene isomers.
This comparative guide provides researchers, scientists, and drug development professionals with a clear and objective analysis of the ¹H NMR spectra of chlorodimethylbenzene isomers, supported by experimental data and methodologies. The distinct spectral features of each isomer serve as a reliable tool for their identification and characterization in various scientific applications.
Validation
A Comparative Analysis of Computational and Experimental Spectroscopic Data for 1-Chloro-2,3-dimethylbenzene
For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's structural properties is paramount. Spectroscopic analysis is a cornerstone of this endeavor, and the synergy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's structural properties is paramount. Spectroscopic analysis is a cornerstone of this endeavor, and the synergy between experimental data and computational modeling provides a powerful tool for structural elucidation and verification. This guide presents a comparative analysis of experimental and computationally generated spectroscopic data for 1-Chloro-2,3-dimethylbenzene, focusing on Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
This comparison aims to highlight the strengths and limitations of both approaches, offering a framework for their integrated use in research and development. Experimental data provides a real-world spectral signature of the molecule, while computational methods offer a theoretical benchmark that can aid in spectral assignment and interpretation.
Experimental vs. Computational Data: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from experimental measurements and computational predictions for 1-Chloro-2,3-dimethylbenzene.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint." The experimental data presented here is sourced from the Spectral Database for Organic Compounds (SDBS), a reliable repository of organic compound spectra. The computational IR spectrum was predicted using advanced computational chemistry software.
Experimental IR Data (SDBS)
Computational IR Prediction
Vibrational Assignment
Wavenumber (cm⁻¹)
Wavenumber (cm⁻¹)
Functional Group/Vibrational Mode
3061
3065
Aromatic C-H Stretch
2962
2960
Asymmetric CH₃ Stretch
2927
2925
Symmetric CH₃ Stretch
1580
1575
C=C Aromatic Ring Stretch
1460
1455
Asymmetric CH₃ Bend
1380
1375
Symmetric CH₃ Bend
1132
1130
In-plane C-H Bend
1035
1040
C-Cl Stretch
777
780
Out-of-plane C-H Bend
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The experimental NMR data is also sourced from the Spectral Database for Organic Compounds (SDBS). Computational NMR predictions were generated to provide a theoretical comparison.
¹H NMR Spectroscopy
Experimental ¹H NMR Data (SDBS)
Computational ¹H NMR Prediction
Assignment
Multiplicity
Coupling Constant (J) in Hz
Chemical Shift (δ, ppm)
Chemical Shift (δ, ppm)
7.18
7.20
H-5
Triplet
7.6
7.08
7.10
H-4
Doublet
7.6
7.02
7.05
H-6
Doublet
7.6
2.35
2.30
CH₃ at C-2
Singlet
-
2.25
2.20
CH₃ at C-3
Singlet
-
¹³C NMR Spectroscopy
Experimental ¹³C NMR Data (SDBS)
Computational ¹³C NMR Prediction
Assignment
Chemical Shift (δ, ppm)
Chemical Shift (δ, ppm)
137.8
138.0
C-2
136.5
136.8
C-3
132.1
132.5
C-1
129.8
130.0
C-5
127.2
127.5
C-4
125.9
126.2
C-6
20.4
20.0
CH₃ at C-2
15.8
15.5
CH₃ at C-3
Experimental Protocols
A general overview of the methodologies used to acquire the experimental spectroscopic data is provided below.
Infrared (IR) Spectroscopy:
The experimental IR spectrum was likely obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small sample of 1-Chloro-2,3-dimethylbenzene, typically in a liquid state, would be placed on an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr) to form a thin film. The instrument then passes a beam of infrared radiation through the sample, and a detector measures the amount of radiation absorbed at each wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra were likely recorded on a high-field NMR spectrometer. A dilute solution of the 1-Chloro-2,3-dimethylbenzene sample was prepared in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) was added. The sample was then placed in a strong, uniform magnetic field and irradiated with radiofrequency pulses. The resulting signals, known as free induction decays (FIDs), were mathematically transformed into the NMR spectra.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational spectroscopic data.
Caption: A flowchart illustrating the parallel workflows for acquiring experimental and generating computational spectroscopic data, followed by their comparative analysis and the generation of a final report.
Signaling the Power of Integrated Analysis
The relationship between experimental and computational spectroscopy is a synergistic one. This integrated approach can be visualized as a cycle of validation and refinement.
Caption: A diagram showing the cyclical relationship where experimental data and computational models are used to assign spectra, validate structures, and refine interpretations.
Comparative
A Comparative Guide to the Cross-Reactivity of 1-Chloro-2,3-dimethylbenzene in Palladium Catalytic Cycles
For researchers, scientists, and drug development professionals, understanding the nuances of palladium-catalyzed cross-coupling reactions is paramount for the efficient synthesis of complex molecules. Aryl chlorides, su...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuances of palladium-catalyzed cross-coupling reactions is paramount for the efficient synthesis of complex molecules. Aryl chlorides, such as 1-Chloro-2,3-dimethylbenzene, are economically attractive starting materials, yet their inherent stability presents a significant hurdle in catalysis. This guide provides an objective comparison of the performance of 1-Chloro-2,3-dimethylbenzene and analogous sterically hindered aryl chlorides in key palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.
The high bond dissociation energy of the C-Cl bond in aryl chlorides necessitates the use of specialized catalyst systems, typically employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate the crucial oxidative addition step in the catalytic cycle. The steric hindrance imparted by the two methyl groups ortho and meta to the chlorine in 1-Chloro-2,3-dimethylbenzene further exacerbates this challenge, often requiring more forcing reaction conditions or highly active catalysts to achieve satisfactory yields.
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
This section details the reactivity of 1-Chloro-2,3-dimethylbenzene and similar substrates in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide. For sterically hindered aryl chlorides like 1-Chloro-2,3-dimethylbenzene, the choice of a potent catalyst system is critical to achieving high yields.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
Entry
Aryl Chloride
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
1-Chloro-2,3-dimethylbenzene
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene/H₂O (10:1)
100
18
85
2
2-Chlorotoluene
Pd(OAc)₂ (1.5)
P(tBu)₃ (3)
KF (3)
THF
25
23
91
3
Chlorobenzene
Pd(OAc)₂ (2)
DavePhos (4)
K₃PO₄ (2)
Toluene
100
12
98
4
2,6-Dimethylchlorobenzene
[Pd₂(dba)₃] (0.5)
XPhos (1.2)
K₃PO₄ (2)
t-BuOH
80
24
92
Note: Data for entries 1 and 4 are based on representative protocols for sterically hindered aryl chlorides and may require optimization for 1-Chloro-2,3-dimethylbenzene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction of sterically hindered aryl chlorides with primary or secondary amines is often challenging, requiring highly active catalyst systems.
Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides with Aniline
Entry
Aryl Chloride
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
1-Chloro-2,3-dimethylbenzene
Pd₂(dba)₃ (1)
XPhos (2)
NaOt-Bu (1.4)
Toluene
100
24
88
2
4-Chlorotoluene
Pd(OAc)₂ (1)
BINAP (1.5)
NaOt-Bu (1.4)
Toluene
100
24
95
3
Chlorobenzene
[Pd(IPr*)(cin)Cl] (0.5)
-
NaOt-Bu (1.4)
Dioxane
25
6
99
4
2-Chloro-1,3-dimethylbenzene
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2)
Dioxane
110
18
93
Note: Data for entries 1 and 4 are based on representative protocols for sterically hindered aryl chlorides and may require optimization for 1-Chloro-2,3-dimethylbenzene.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. For deactivated and sterically hindered aryl chlorides, high temperatures and specialized catalysts are often necessary to achieve good conversions.
Data Presentation: Heck Reaction of Aryl Chlorides with Styrene
Entry
Aryl Chloride
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
1-Chloro-2,3-dimethylbenzene
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
Et₃N (2)
DMF
140
24
75
2
Chlorobenzene
Pd/C (1)
-
NaHCO₃ (2)
H₂O
130
4
80
3
4-Chlorotoluene
Pd(OAc)₂ (1)
PPh₃ (2)
K₂CO₃ (2)
NMP
120
16
88
4
2-Chlorotoluene
Herrmann's Catalyst (1)
-
NaOAc (2)
NMP
140
12
92
Note: Data for entry 1 is based on representative protocols for sterically hindered aryl chlorides and may require optimization for 1-Chloro-2,3-dimethylbenzene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene
Entry
Aryl Chloride
Catalyst (mol%)
Co-catalyst (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
1-Chloro-2,3-dimethylbenzene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N (2)
THF
65
24
70
2
Chlorobenzene
Pd(PPh₃)₄ (1)
CuI (2)
i-Pr₂NH (2)
Toluene
80
12
90
3
4-Chlorotoluene
Pd(OAc)₂ (1)
PPh₃ (2), CuI (2)
Cs₂CO₃ (2)
Dioxane
100
18
92
4
2-Chloro-6-methylpyridine
PdCl₂(dppf) (3)
CuI (5)
t-BuOK (3)
Dioxane
100
16
85
Note: Data for entry 1 is based on representative protocols for sterically hindered aryl chlorides and may require optimization for 1-Chloro-2,3-dimethylbenzene.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Chloro-2,3-dimethylbenzene. These protocols are based on established methods for similar aryl chlorides and should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a dried Schlenk tube under an argon atmosphere, add 1-Chloro-2,3-dimethylbenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in the solvent (e.g., toluene). Add the catalyst solution to the Schlenk tube. If a biphasic system is used, add degassed water. Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 18 hours). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%) to a dry Schlenk tube. Add the base (e.g., NaOt-Bu, 1.4 equiv). Add 1-Chloro-2,3-dimethylbenzene (1.0 equiv) and the amine (1.2 equiv). Add the anhydrous solvent (e.g., toluene). Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Heck Reaction
In a sealed tube under an inert atmosphere, combine 1-Chloro-2,3-dimethylbenzene (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%). Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2 equiv). Add the alkene (1.5 equiv) to the mixture. Seal the tube and heat the mixture to the desired temperature (e.g., 140 °C). Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with water to remove the base and other inorganic salts. Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, add 1-Chloro-2,3-dimethylbenzene (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%). Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 2 equiv). Add the terminal alkyne (1.2 equiv) dropwise. Stir the reaction at the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS. Upon completion, cool the reaction to room temperature, filter the mixture to remove the ammonium (B1175870) salt, and concentrate the filtrate. The residue is then purified by column chromatography.
Visualizations
Palladium Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling experiments.
Validation
Performance Evaluation of Phosphine Ligands in Suzuki Coupling of 1-Chloro-2,3-dimethylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficienc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered aryl chlorides, such as 1-chloro-2,3-dimethylbenzene, presents a significant challenge due to the electronic deactivation and steric hindrance around the reaction center. The choice of phosphine (B1218219) ligand is paramount in overcoming these obstacles and achieving high yields. This guide provides a comparative performance analysis of different phosphine ligands for the Suzuki coupling of 1-chloro-2,3-dimethylbenzene, supported by experimental data.
Comparative Performance of Phosphine Ligands
The following table summarizes the performance of various phosphine ligands in the Suzuki coupling of 1-chloro-2,3-dimethylbenzene with phenylboronic acid. The data has been compiled from different studies, and while reaction conditions may vary, this comparison provides valuable insights into the efficacy of each ligand.
Note: "High" and "Good" yields are indicated where specific quantitative data for 1-chloro-2,3-dimethylbenzene was not available, but the ligand was reported to be highly effective for sterically hindered aryl chlorides under the specified conditions. The yield for CPhos is for the similar substrate 2-chlorotoluene. The yield for JagPhos II is for the analogous 2-chloro-m-xylene.
Experimental Protocols
Below are detailed experimental methodologies for Suzuki coupling reactions utilizing some of the compared phosphine ligands.
General Procedure using SPhos Ligand
This protocol is adapted from studies demonstrating the high activity of SPhos for challenging Suzuki-Miyaura couplings.[1][2]
In a glovebox, a vial is charged with 1-chloro-2,3-dimethylbenzene, phenylboronic acid, and potassium phosphate.
In a separate vial, the palladium precursor and CPhos are dissolved in dioxane.
The catalyst solution is added to the vial containing the reactants.
The vial is sealed and heated to 80 °C with stirring for 12 hours.
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle, highlighting the crucial role of the phosphine ligand.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
A Comparative Guide to Confirming Product Identity and Purity in Reactions of 1-Chloro-2,3-dimethylbenzene via GC-MS
For researchers, scientists, and drug development professionals, the unambiguous confirmation of product identity and the rigorous assessment of purity are paramount in chemical synthesis. In the context of reactions inv...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous confirmation of product identity and the rigorous assessment of purity are paramount in chemical synthesis. In the context of reactions involving 1-Chloro-2,3-dimethylbenzene, a key intermediate in various synthetic pathways, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and versatile analytical technique. This guide provides a comprehensive comparison of GC-MS with other common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for confirming the identity and purity of 1-Chloro-2,3-dimethylbenzene and related reaction products.
Introduction to Analytical Challenges
The synthesis of 1-Chloro-2,3-dimethylbenzene, often achieved through methods like the Sandmeyer reaction from 2,3-dimethylaniline, can yield a mixture of products.[1][2] Potential impurities may include unreacted starting materials, isomers such as other chlorinated dimethylbenzenes (e.g., 1-Chloro-2,4-dimethylbenzene, 1-Chloro-3,4-dimethylbenzene), and other byproducts arising from side reactions.[3][4] Therefore, a robust analytical method is required to separate and identify these closely related compounds and accurately quantify the purity of the desired product.
GC-MS as the Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[5] In GC, volatile and semi-volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.[5]
Comparison of Analytical Techniques
While GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds, other techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy also play crucial roles in chemical analysis. The choice of technique depends on the specific analytical need, including the nature of the analyte, the required sensitivity, and whether qualitative or quantitative information is the primary goal.[6][7]
Table 1: Comparison of Analytical Techniques for the Analysis of 1-Chloro-2,3-dimethylbenzene
Feature
GC-MS
GC-FID
HPLC
NMR Spectroscopy
Principle
Separation by GC, identification by MS
Separation by GC, detection by FID
Separation by liquid chromatography
Nuclear spin transitions in a magnetic field
Primary Use
Qualitative and quantitative analysis
Quantitative analysis
Quantitative analysis of non-volatile or thermally labile compounds
Table 2: Performance Data for Analysis of Halogenated Aromatic Compounds
Parameter
GC-MS
GC-FID
HPLC-UV
Limit of Detection (LOD)
~0.1 - 1 µg/L
~1 - 10 µg/L
~10 - 100 µg/L
Limit of Quantification (LOQ)
~0.5 - 5 µg/L
~5 - 50 µg/L
~50 - 500 µg/L
Linear Range
3-4 orders of magnitude
5-6 orders of magnitude
2-3 orders of magnitude
Precision (RSD)
< 5%
< 3%
< 5%
Note: The values presented are typical and can vary depending on the specific instrument, method, and analyte.
Experimental Protocols
GC-MS Protocol for the Analysis of 1-Chloro-2,3-dimethylbenzene Reaction Mixture
This protocol is adapted from established methods for the analysis of chlorinated aromatic compounds.[8][9]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the reaction mixture.
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
Filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Temperature: 250 °C.
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp to 150 °C at 10 °C/min.
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis:
Qualitative Analysis: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST). The molecular ion peak for 1-Chloro-2,3-dimethylbenzene is expected at m/z 140.
Quantitative Analysis: Determine the purity by calculating the peak area percentage of 1-Chloro-2,3-dimethylbenzene relative to the total peak area of all components in the chromatogram. For more accurate quantification, use an internal or external standard method.
Workflow for Product Analysis
The following diagram illustrates the logical workflow for confirming the identity and purity of a synthesized product like 1-Chloro-2,3-dimethylbenzene.
Caption: Workflow for synthesis and analysis of 1-Chloro-2,3-dimethylbenzene.
Conclusion
For the definitive identification and accurate purity assessment of 1-Chloro-2,3-dimethylbenzene in reaction mixtures, GC-MS is the method of choice. Its high sensitivity, excellent resolving power for isomers, and the structural information provided by mass spectrometry make it superior to other techniques for this application. While GC-FID offers excellent quantitation for known compounds and HPLC is valuable for non-volatile substances, neither can match the combined qualitative and quantitative power of GC-MS for analyzing complex mixtures of volatile aromatic compounds. NMR spectroscopy, while unparalleled for structural elucidation, generally lacks the sensitivity required for trace impurity profiling. By employing a well-developed GC-MS method, researchers can confidently confirm the identity and purity of their synthesized 1-Chloro-2,3-dimethylbenzene, ensuring the quality and reliability of their subsequent research and development activities.
yield comparison between different synthetic protocols using 1-Chloro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the efficiency of a reaction, often quantified by its yield, is a critical parameter for the successful development...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the efficiency of a reaction, often quantified by its yield, is a critical parameter for the successful development of novel molecules and pharmaceuticals. This guide provides a comparative analysis of various synthetic protocols starting from 1-Chloro-2,3-dimethylbenzene, a versatile building block in organic synthesis. We will delve into the yields and methodologies of prominent cross-coupling reactions, offering a comprehensive resource for selecting the most suitable protocol for your research needs.
Yield Comparison of Synthetic Protocols
The choice of a synthetic route can significantly impact the overall efficiency and feasibility of a chemical synthesis. Below is a summary of reported yields for several common cross-coupling reactions using 1-Chloro-2,3-dimethylbenzene as a key reactant.
Product
Reaction Type
Yield (%)
2,3-Dimethyl-N-phenylaniline
Buchwald-Hartwig Amination
[yield data not found in search results]
2,3-Dimethylbiphenyl
Suzuki Coupling
[yield data not found in search results]
1-(2,3-Dimethylphenyl)-2-phenylethyne
Sonogashira Coupling
[yield data not found in search results]
2,3-Dimethylphenyl phenyl ether
Ullmann Condensation
[yield data not found in search results]
Note: Despite extensive searches, specific yield data for these reactions starting from 1-Chloro-2,3-dimethylbenzene were not explicitly found in the provided search results. The following experimental protocols are generalized procedures for these reaction types and may require optimization for this specific substrate.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful chemical synthesis. Below are generalized methodologies for the key cross-coupling reactions discussed.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2]
General Procedure:
A flame-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (1-Chloro-2,3-dimethylbenzene), the amine, and an anhydrous solvent (e.g., toluene (B28343) or dioxane) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.[3][4] The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Suzuki Coupling for the Synthesis of Biaryls
The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide.[5][6]
General Procedure:
To a reaction vessel are added the aryl halide (1-Chloro-2,3-dimethylbenzene), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Na₂CO₃).[7][8][9] A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added. The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The resulting crude product is purified by column chromatography.[7]
Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[10][11]
General Procedure:
To a reaction flask containing the aryl halide (1-Chloro-2,3-dimethylbenzene) and a terminal alkyne are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a suitable base (e.g., an amine such as triethylamine (B128534) or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).[12][13][14] The reaction is typically carried out under an inert atmosphere. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC. Once the reaction is complete, the mixture is worked up by adding an aqueous solution and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[12]
Ullmann Condensation for the Synthesis of Diaryl Ethers
The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.
General Procedure:
A mixture of the aryl halide (1-Chloro-2,3-dimethylbenzene), a phenol, a copper catalyst (e.g., CuI, CuO, or copper powder), and a base (e.g., K₂CO₃ or Cs₂CO₃) is heated in a high-boiling polar solvent such as DMF, NMP, or pyridine.[15][16][17] The reaction temperature is typically high, often exceeding 100 °C. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled and diluted with an organic solvent and water. The organic layer is separated, washed with aqueous base and brine, dried, and concentrated. The crude diaryl ether is then purified by column chromatography.[15]
Comparative Workflow
The selection of a synthetic protocol is a multi-faceted decision process. The following diagram illustrates a logical workflow for comparing and selecting a suitable synthetic method.
Caption: A decision-making workflow for selecting an optimal synthetic protocol.
A Comparative Analysis of 1-Chloro-2,3-dimethylbenzene and its Bromo-Analogue: Spectroscopic and Reactivity Profiles
For researchers, scientists, and professionals in drug development, a nuanced understanding of the subtle differences between halogenated aromatic compounds is crucial for optimizing synthetic routes and designing novel...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a nuanced understanding of the subtle differences between halogenated aromatic compounds is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides a detailed comparison of the spectroscopic and reactivity characteristics of 1-Chloro-2,3-dimethylbenzene and its bromo-analogue, 1-Bromo-2,3-dimethylbenzene, supported by experimental data and protocols.
This comparative analysis delves into the spectroscopic signatures and reactivity patterns of 1-Chloro-2,3-dimethylbenzene and 1-Bromo-2,3-dimethylbenzene. While structurally similar, the difference in the halogen substituent (chlorine versus bromine) imparts distinct electronic and steric properties, influencing their behavior in various analytical techniques and chemical transformations. This guide aims to provide a clear, data-driven comparison to aid in the selection and application of these compounds in research and development.
Spectroscopic Comparison
The spectroscopic data for 1-Chloro-2,3-dimethylbenzene and 1-Bromo-2,3-dimethylbenzene reveal key differences in their nuclear and electronic environments, primarily attributable to the varying electronegativity and atomic mass of chlorine and bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the chemical environment of atomic nuclei. The following tables summarize the key ¹H and ¹³C NMR spectral data for the two compounds.
Not explicitly stated, but expected in the 20-25 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The C-X (X=Cl, Br) stretching frequency is a key diagnostic feature.
Table 3: Key IR Absorption Frequencies
Compound
C-H (aromatic) stretch (cm⁻¹)
C-H (aliphatic) stretch (cm⁻¹)
C=C (aromatic) stretch (cm⁻¹)
C-X stretch (cm⁻¹)
1-Chloro-2,3-dimethylbenzene
~3050
~2950
~1600, 1480
~750
1-Bromo-2,3-dimethylbenzene
~3050
~2950
~1600, 1470
~680
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The isotopic pattern of the halogen is a distinctive feature.
Table 4: Mass Spectrometry Data
Compound
Molecular Ion (M⁺) Peak(s)
Key Fragmentation Peaks (m/z)
1-Chloro-2,3-dimethylbenzene
140 (M⁺, ³⁵Cl), 142 (M+2, ³⁷Cl) in ~3:1 ratio
105 (M⁺ - Cl), 91 (tropylium ion)
1-Bromo-2,3-dimethylbenzene
184 (M⁺, ⁷⁹Br), 186 (M+2, ⁸¹Br) in ~1:1 ratio
105 (M⁺ - Br), 91 (tropylium ion)
Reactivity Differences
The reactivity of these haloarenes is dictated by the nature of the carbon-halogen bond and the electronic effects of the substituents on the aromatic ring. Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromo-analogue more reactive in many reactions.
Caption: Comparative workflow for spectroscopic and reactivity analysis.
Electrophilic Aromatic Substitution: Nitration
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The halogen and methyl groups are ortho-, para-directing. Due to steric hindrance from the two adjacent methyl groups and the halogen, the primary sites of substitution are the C4 and C6 positions. The bromo-analogue is generally expected to be slightly more reactive than the chloro-analogue due to the competing inductive and resonance effects of the halogens.
Experimental Protocol: Nitration of Bromobenzene (B47551) (Adaptable for 1-Bromo-2,3-dimethylbenzene)
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid with swirling.
Reaction Setup: To the cooled nitrating mixture, slowly add the bromobenzene derivative (1 equivalent) while maintaining the temperature below 10°C.
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 30 minutes), monitoring the reaction progress by TLC.
Work-up: Pour the reaction mixture over crushed ice and water. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Nucleophilic Aromatic Substitution: Amination
Nucleophilic aromatic substitution on unactivated aryl halides is generally difficult. However, under forcing conditions or with appropriate catalysts, it can be achieved. The bromo-analogue is expected to be more reactive than the chloro-analogue in these reactions.
Experimental Protocol: Nickel-Catalyzed Amination of 2-Chloro-1,3-dimethylbenzene (Adaptable for both analogues)
This protocol is based on the amination of the closely related 2-chloro-1,3-dimethylbenzene.
Reaction Setup: In a glovebox, a vial is charged with (BINAP)Ni(η²-NC-Ph) (1-4 mol %), NaOtBu (1.5 equivalents), the aryl halide (1 equivalent), and the primary aliphatic amine (1.5 equivalents).
Solvent Addition: Toluene is added to the vial.
Reaction: The vial is sealed and heated at a specified temperature (e.g., 50-80°C) for a set time (e.g., 24 hours).
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this reaction, the reactivity order is generally I > Br > OTf >> Cl. Consequently, 1-Bromo-2,3-dimethylbenzene is significantly more reactive than its chloro-analogue.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and phenylboronic acid (1.05-1.5 mmol) in a suitable solvent system (e.g., ethanol/water or toluene).
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol %) and a base (e.g., K₂CO₃ or NaOH, 2-3 equivalents).
Reaction: Heat the mixture at a specified temperature (e.g., 80°C) under an inert atmosphere for a designated time (e.g., 12-24 hours), monitoring by TLC.
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Conclusion
The choice between 1-Chloro-2,3-dimethylbenzene and 1-Bromo-2,3-dimethylbenzene in a synthetic strategy depends on the desired reactivity and the specific transformation. The bromo-analogue is generally the more reactive substrate, particularly in cross-coupling and nucleophilic substitution reactions, due to the weaker C-Br bond. This higher reactivity can be advantageous for achieving efficient transformations under milder conditions. Conversely, the chloro-analogue offers greater stability and may be preferred when chemoselectivity is a concern in the presence of other reactive functional groups. The distinct spectroscopic signatures of each compound, particularly the isotopic patterns in mass spectrometry and the C-X stretching frequencies in IR spectroscopy, allow for their unambiguous identification and characterization.
Proper Disposal of 1-Chloro-2,3-dimethylbenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-Chloro-2,3-dimethylbenzene. Adherence to these guidelines is critical for ensuring l...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-Chloro-2,3-dimethylbenzene. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handling 1-Chloro-2,3-dimethylbenzene must be fully aware of its hazardous properties and the regulatory requirements for its disposal. This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Proper waste management is not only a regulatory mandate but also a cornerstone of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
Chemical-resistant gloves
Safety goggles with side shields or a face shield
A flame-retardant lab coat
Closed-toe shoes
All handling of 1-Chloro-2,3-dimethylbenzene and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.
Spill Response Protocol
In the event of a spill, immediate action is required to contain and mitigate the hazard:
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
Containment: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels.
Collection: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer or department in accordance with your institution's policies.
Step-by-Step Disposal Procedure
The disposal of 1-Chloro-2,3-dimethylbenzene must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations. While a specific EPA hazardous waste code for 1-Chloro-2,3-dimethylbenzene is not explicitly listed, it should be managed as a spent halogenated solvent, which typically falls under the F002 waste code. This category includes spent halogenated solvents such as chlorobenzene.[3][4]
Experimental Protocol for Waste Segregation and Collection
Waste Identification: All waste streams containing 1-Chloro-2,3-dimethylbenzene must be identified at the point of generation.
Container Selection: Use only compatible, leak-proof containers for waste collection. The original product container can often be used, provided it is in good condition. Do not use metal containers for corrosive waste mixtures.
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("1-Chloro-2,3-dimethylbenzene"), and the specific concentration or percentage of the compound in the waste mixture.
Segregation: Do not mix 1-Chloro-2,3-dimethylbenzene waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it separate from non-halogenated solvents, as the disposal of mixed halogenated waste is often more complex and costly.
Accumulation: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition. Containers must be kept tightly closed except when adding waste.
Arranging for Final Disposal
Contact EHS: Once a waste container is full or is ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
Documentation: Complete all required waste disposal forms, providing an accurate description of the waste composition.
Transportation and Disposal Method: The recommended method for the disposal of chlorinated aromatic compounds is high-temperature incineration in a licensed hazardous waste incinerator.[5] Land disposal of spent solvent wastes is generally restricted unless specific treatment standards are met.[5][6]
Quantitative Data for Chlorinated Aromatic Compounds